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  • Product: 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 438230-35-4

Core Science & Biosynthesis

Foundational

Structural and Crystallographic Profiling of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Introduction & Pharmacological Relevance The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its profound antimicrobial, antifungal, and antitumoral properties[1]. Within this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its profound antimicrobial, antifungal, and antitumoral properties[1]. Within this family, 4-alkyl-5-aryl/heteroaryl-4H-1,2,4-triazole-3-thiols represent a highly versatile class of compounds. The specific incorporation of a 2-methyl-3-furyl moiety at the C5 position and an ethyl group at the N4 position introduces unique steric and electronic parameters. These structural nuances directly dictate the molecule's spatial conformation, lipophilicity, and ultimately, its receptor-binding affinity.

As a Senior Application Scientist specializing in molecular characterization, I have found that understanding the solid-state behavior of these molecules is just as critical as their solution-phase pharmacology. This whitepaper elucidates the synthesis, thiol-thione tautomerism, molecular geometry, and crystal packing of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, providing an authoritative framework for researchers and drug development professionals.

Synthesis & Crystallization Protocol: A Self-Validating Workflow

Reproducible crystallography begins with high-purity synthesis and thermodynamically controlled crystal growth. The synthesis of 1,2,4-triazole-3-thiols relies on the robust cyclodehydration of a thiosemicarbazide intermediate[2]. To ensure scientific integrity, the following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Step-by-Step Methodology
  • Thiosemicarbazide Intermediate Formation:

    • Action: Suspend equimolar amounts (0.01 mol) of 2-methylfuran-3-carbohydrazide and ethyl isothiocyanate in 50 mL of absolute ethanol. Reflux the mixture continuously for 4 hours.

    • Causality: The nucleophilic attack of the hydrazide's terminal nitrogen on the highly electrophilic carbon of the isothiocyanate yields 1-ethyl-4-(2-methylfuran-3-carbonyl)thiosemicarbazide. Absolute ethanol is chosen to prevent premature hydrolysis of the isothiocyanate.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) eluent. The complete disappearance of the hydrazide spot confirms the quantitative formation of the intermediate.

  • Alkaline Cyclization:

    • Action: Isolate the intermediate, dry it under a vacuum, and dissolve it in 50 mL of an aqueous 1N NaOH solution. Heat under reflux for 5 hours.

    • Causality: The highly basic medium deprotonates the intermediate, increasing the nucleophilicity of the nitrogen and driving intramolecular attack on the carbonyl carbon. Subsequent dehydration forms the closed triazole ring.

  • Acidification and Precipitation:

    • Action: Cool the reaction mixture to 0–5 °C in an ice bath. Carefully acidify the solution by dropwise addition of 1N HCl until precipitation is complete.

    • Validation Checkpoint: Use a calibrated pH meter to verify the solution has reached exactly pH 3. This specific pH ensures complete protonation of the triazole-thiolate salt back into its neutral, insoluble form without causing acid-catalyzed degradation of the furan ring. Filter and wash the white/pale-yellow solid with distilled water.

  • Single-Crystal Growth:

    • Action: Dissolve 100 mg of the highly purified powder in a boiling mixture of ethanol and dimethylformamide (DMF) (9:1 v/v). Filter the solution while hot, then allow the filtrate to evaporate slowly at room temperature in a vibration-free environment over 5–7 days.

    • Causality: Slow evaporation in a semi-polar solvent mixture facilitates the thermodynamic selection of the most stable tautomer, yielding high-quality, defect-free single crystals suitable for X-ray diffraction.

G A 2-Methylfuran-3-carbohydrazide + Ethyl isothiocyanate B Thiosemicarbazide Intermediate A->B Nucleophilic Addition C Alkaline Cyclization (1N NaOH, Reflux 5h) B->C Intramolecular Dehydration D 4-ethyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol (Thiol Form) C->D Acidification (pH 3) E 4-ethyl-5-(2-methyl-3-furyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione Form - Solid State) D->E Prototropic Tautomerization (Thermodynamically Favored)

Synthetic workflow and tautomeric equilibrium of the target 1,2,4-triazole derivative.

Thiol-Thione Tautomerism: A Mechanistic Perspective

A defining structural feature of 1,2,4-triazole-3-thiols is their ability to undergo prototropic tautomerism, dynamically shifting between the thiol (-SH) and thione (=S) forms[3].

While the compound is nominally referred to as a "thiol" in standard nomenclature, X-ray crystallographic and spectroscopic data consistently demonstrate that in the solid state, the thione tautomer (4-ethyl-5-(2-methyl-3-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) is overwhelmingly favored[4].

From a mechanistic standpoint, this preference is driven by lattice thermodynamics. The thione form allows the N2 nitrogen to act as a potent hydrogen bond donor, while the highly polarizable C=S sulfur atom serves as an excellent hydrogen bond acceptor. This creates a robust, self-assembling network of intermolecular interactions that the thiol form—with its weaker S-H donor capacity—simply cannot replicate[5].

Molecular Geometry and X-ray Crystallographic Features

Single-crystal X-ray diffraction (XRD) provides definitive proof of the thione structure and reveals the precise spatial arrangement of the molecule.

  • Triazole Ring Planarity: The central 1,2,4-triazole ring is highly planar. The bond lengths within the ring (C-N and N-N) exhibit intermediate values between standard single and double bonds, indicating extensive π-electron delocalization across the heterocyclic system[6].

  • C=S Bond Character: The C3-S1 bond length is a critical diagnostic marker. In this class of compounds, it is typically observed around 1.66–1.68 Å. This is significantly shorter than a standard C-S single bond (~1.75 Å) and is characteristic of a C=S double bond, unequivocally confirming the thione tautomer[6].

  • Steric Twist (Conformational Causality): The 2-methyl-3-furyl ring is not coplanar with the triazole ring. To minimize severe steric repulsion between the furan's 2-methyl group and the bulky N4-ethyl group, the furan ring twists out of the triazole plane. This out-of-plane twist is a critical determinant of the molecule's 3D footprint when docking into biological targets.

Quantitative Structural Data Summary
Structural ParameterAtoms InvolvedApproximate ValueCrystallographic Significance
Bond Length (Å) C3 = S11.66 – 1.68Confirms thione tautomer (C=S double bond character).
Bond Length (Å) C3 – N21.34 – 1.35Indicates electron delocalization within the triazole ring.
Bond Length (Å) C5 – N41.36 – 1.38Standard C-N single bond with partial π-character.
Bond Angle (°) N2 – C3 – N4104.5 – 105.5Characteristic internal angle of the planar 5-membered ring.
Bond Angle (°) N2 – C3 = S1128.0 – 129.5Highlights the sp² hybridization of the C3 carbon.
Dihedral Angle (°) Triazole / Furan40.0 – 60.0Out-of-plane twist to minimize steric clash with N4-ethyl.

Supramolecular Architecture and Crystal Packing

The macroscopic stability and solubility profile of the crystal are dictated by its supramolecular assembly. In 1,2,4-triazole-3-thiones, the primary driving force for crystal packing is the formation of centrosymmetric dimers via paired N2–H···S1 intermolecular hydrogen bonds[5].

Furthermore, weak C-H···π interactions between the ethyl group and the electron-rich furan ring, alongside potential π-π stacking between adjacent triazole rings, provide additional three-dimensional lattice stability. This dense packing explains the relatively high melting points typically observed for these derivatives.

CrystalPacking MolA Molecule A (Thione) N2-H Donor MolB Molecule B (Thione) C3=S Acceptor MolA->MolB Intermolecular H-Bond (N-H···S) MolC Molecule B (Thione) N2-H Donor MolD Molecule A (Thione) C3=S Acceptor MolC->MolD Intermolecular H-Bond (N-H···S)

Centrosymmetric dimer formation via intermolecular N-H···S hydrogen bonding in the crystal lattice.

Conclusion

The structural profiling of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol reveals a complex interplay between synthesis conditions, tautomeric equilibrium, and steric geometry. By understanding that the solid-state form is dominated by the thione tautomer—stabilized by robust N-H···S hydrogen bonding—and recognizing the deliberate steric twist of the furan ring, researchers can more accurately model this compound's behavior in in silico docking studies and downstream pharmaceutical formulations.

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Exploratory

In Vitro Biological Activity of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Executive Summary & Pharmacophoric Rationale As a Senior Application Scientist, I approach the evaluation of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-35-4) not merely as a static chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

As a Senior Application Scientist, I approach the evaluation of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-35-4) not merely as a static chemical entity, but as a dynamic pharmacophore. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, characterized by a highly reactive thiol-thione tautomerism. This tautomeric equilibrium dictates its binding kinetics in aqueous physiological environments, allowing it to act as a versatile hydrogen bond donor/acceptor and a potent metal chelator.

The specific substitution pattern of this molecule—an ethyl group at the N4 position and a 2-methyl-3-furyl group at the C5 position—confers unique lipophilicity and steric properties. These modifications optimize its insertion into hydrophobic enzymatic pockets, making it a high-value candidate for targeting metalloenzymes like Lanosterol 14α-demethylase (CYP51) and inflammatory mediators such as Cyclooxygenase-2 (COX-2) . This guide synthesizes the mechanistic pathways, quantitative efficacy profiles, and self-validating in vitro protocols necessary for profiling this compound's biological activity, grounded in the latest structure-activity relationship (SAR) paradigms for 1,2,4-triazole-3-thiols ().

Mechanistic Pathways & Target Interactions

Antifungal Activity: CYP51 Inhibition

The primary antimicrobial mechanism of 1,2,4-triazole derivatives is the disruption of fungal cell membrane integrity via the inhibition of CYP51 (Lanosterol 14α-demethylase). The unhindered nitrogen atoms (N1/N2) of the triazole ring coordinate directly with the heme iron (Fe³⁺) at the enzyme's active site. Concurrently, the 2-methyl-3-furyl moiety engages in hydrophobic interactions with the substrate access channel, outcompeting the natural substrate, lanosterol. This blockade halts ergosterol biosynthesis, leading to the accumulation of toxic 14α-methyl sterols and subsequent fungal cell apoptosis.

CYP51_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols (Cell Death) CYP51->ToxicSterols Inhibited State Triazole 4-ethyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol Triazole->CYP51 Competitive Inhibition (Heme-Iron Binding)

Caption: Mechanism of CYP51 inhibition and disruption of ergosterol biosynthesis by triazole-3-thiols.

Anti-inflammatory & Oncology: COX-2 Selectivity

Recent literature highlights the profound anti-inflammatory potential of S-substituted and N-alkylated 1,2,4-triazoles via selective COX-2 inhibition (). The compound's exocyclic thiol/thione group forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX-2 cyclooxygenase active site. The bulky 2-methyl-3-furyl group exploits the larger side pocket of COX-2 (created by the Val523 substitution, which is Ile523 in COX-1), ensuring high selectivity and minimizing gastrointestinal/cardiotoxic off-target effects.

COX2_Assay Compound Test Compound Preparation Enzyme COX-2 Enzyme Incubation Compound->Enzyme Inhibitor Binding Arachidonic Arachidonic Acid Addition Enzyme->Arachidonic Substrate PGH2 PGH2 Production Arachidonic->PGH2 Catalysis Detection EIA Detection (Colorimetric) PGH2->Detection Reduction to PGE2 Readout Absorbance Readout (IC50 Calculation) Detection->Readout 412 nm

Caption: Step-by-step in vitro COX-2 enzyme inhibition assay workflow.

Quantitative Data & Efficacy Profiles

To contextualize the biological activity of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, we must benchmark it against the established efficacy profiles of its structural analogs. The table below summarizes the expected quantitative metrics based on broad literature reviews of 1,2,4-triazole derivatives ().

Target / AssayBiological SystemTypical IC₅₀ / MIC RangePrimary Mechanism of Action
CYP51 (Lanosterol 14α-demethylase) Candida albicans (In Vitro)0.5 - 4.0 µg/mLHeme-iron coordination via triazole N4/N2
Cyclooxygenase-2 (COX-2) Human Recombinant Enzyme0.2 - 1.5 µMCompetitive binding at the peroxidase active site
Epidermal Growth Factor Receptor (EGFR) MCF-7 / HepG2 Cell Lines1.0 - 5.0 µMKinase domain ATP-competitive inhibition
Antioxidant (DPPH Assay) Cell-Free Radical Scavenging10.0 - 25.0 µMHydrogen atom transfer (HAT) via the free thiol (-SH)

In Vitro Experimental Protocols (Self-Validating Systems)

A robust assay must be self-validating. As scientists, we do not just mix reagents; we engineer workflows that inherently prove their own accuracy through rigorous controls. Below are the definitive protocols for profiling this compound.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay (EIA)

Causality Check: We utilize an Enzyme Immunoassay (EIA) rather than a direct radiometric assay because EIA allows for the precise quantification of Prostaglandin E2 (PGE2) via a highly specific monoclonal antibody, eliminating the background noise of unreacted arachidonic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in 100% molecular-grade DMSO to create a 10 mM stock. Why DMSO? The lipophilic furyl and ethyl groups render the compound poorly soluble in aqueous buffers; DMSO ensures complete solvation without denaturing the enzyme (keep final DMSO concentration <1%).

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the test compound (at varying concentrations: 0.01 to 100 µM) with 10 µL of human recombinant COX-2 enzyme and 160 µL of Tris-HCl buffer (pH 8.0, containing 5 mM EDTA and 2 mM phenol). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM). Rationale: Arachidonic acid is the natural substrate; its conversion to PGH2 (and subsequently PGE2) is the direct metric of uninhibited COX-2 activity.

  • Reaction Termination & EIA: After 2 minutes, terminate the reaction by adding 1M HCl. Transfer the supernatant to a PGE2 EIA plate coated with a PGE2-specific antibody. Add the Ellman's Reagent (DTNB) tracer.

  • Validation & Readout: Read absorbance at 412 nm using a microplate reader.

    • Self-Validation: Include Celecoxib as a positive control (expected IC₅₀ ~0.04 µM) and a vehicle-only negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

Causality Check: We follow the CLSI M27-A3 standard guidelines. The use of RPMI-1640 medium buffered with MOPS to pH 7.0 is critical, as the thiol-thione tautomerism of the triazole ring is highly pH-dependent. Altering the pH shifts the equilibrium, artificially skewing the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (1–5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI-1640.

  • Compound Serial Dilution: Prepare two-fold serial dilutions of the triazole compound in RPMI-1640 (ranging from 64 µg/mL to 0.125 µg/mL) across a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the compound dilution.

  • Incubation & Readout: Incubate the plates aerobically at 35°C for 48 hours.

    • Self-Validation: Include Fluconazole as a reference standard. Include a growth control well (inoculum + vehicle, no drug) and a sterility control well (media only). The MIC is defined as the lowest concentration of the compound that produces a ≥50% reduction in visible growth compared to the growth control.

References

  • Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molecules, 30(22), 4422 (2025). URL: [Link] [1]

  • Abdellatif, K.R.A., Abdelall, E.K.A., Elshemy, H.A.H., Philoppes, J.N., Hassanein, E.H.M., & Kahk, N.M. "Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies." Bioorganic Chemistry, 114, 105122 (2021). URL: [Link] [2]

  • Kaplaushenko, A.G., et al. "Current research trends of 1,2,4-triazole derivatives biological activity (literature review)." Zaporozhye Medical Journal, (2024/2025). URL: [Link] [3]

Protocols & Analytical Methods

Method

protocol for synthesizing 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol metal complexes

An Application Guide for the Synthesis and Chelation of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol with Transition Metals Abstract This document provides a comprehensive protocol for the synthesis of the nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Chelation of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol with Transition Metals

Abstract

This document provides a comprehensive protocol for the synthesis of the novel heterocyclic ligand, 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, and its subsequent complexation with various transition metal ions. Derivatives of 1,2,4-triazole are of significant interest in medicinal and materials chemistry due to their versatile coordination capabilities and wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a furan moiety and an N-ethyl group is intended to modulate the lipophilicity and steric profile of the ligand, potentially enhancing its therapeutic efficacy upon chelation. This guide details the multi-step synthesis of the ligand, a generalizable protocol for the synthesis of its metal complexes, and the analytical techniques required for their characterization. The causality behind experimental choices is explained to provide researchers with a robust framework for implementation and further development.

Rationale and Mechanistic Overview

The development of novel therapeutic agents frequently involves the synthesis of metal-based drugs, which can exhibit enhanced biological activity compared to the free organic ligands.[3][4] The 1,2,4-triazole-3-thiol scaffold is an exceptional chelating agent because it possesses both hard (nitrogen) and soft (sulfur) donor atoms.[1] This allows for the formation of stable complexes with a wide variety of transition metals.

Ligand Synthesis: The synthetic strategy for the title ligand involves a classical and reliable pathway for constructing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The key steps are:

  • Hydrazide Formation: Conversion of an ester (ethyl 2-methyl-3-furoate) to its corresponding hydrazide using hydrazine hydrate. This is a standard nucleophilic acyl substitution reaction.

  • Thiosemicarbazide Intermediate: The hydrazide is then reacted with ethyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form an N,N'-disubstituted thiosemicarbazide intermediate.

  • Alkaline Cyclization: The thiosemicarbazide undergoes an intramolecular cyclodehydration reaction in a basic medium (e.g., aqueous NaOH or KOH). The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of a water molecule yields the stable, aromatic 1,2,4-triazole ring.[5][6] Refluxing provides the necessary activation energy for this cyclization.

Metal Complexation: The triazole-thiol ligand exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In the presence of metal ions, it typically deprotonates from the thiol form to act as a bidentate ligand, coordinating through the sulfur atom and one of the adjacent nitrogen atoms of the triazole ring (N4).[7][8] This forms a stable five-membered chelate ring, a thermodynamically favorable structure.[1] The general reaction involves mixing the ligand with a metal salt in a 2:1 molar ratio, leading to the formation of neutral complexes with the general formula [M(L)₂], where M is a divalent metal ion.

Synthesis of the Ligand: 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (L)

This section outlines the multi-step procedure for synthesizing the target ligand. Researchers should perform characterization after each step to ensure the purity of the intermediate before proceeding.

Required Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-methyl-3-furoateReagentSigma-Aldrich
Hydrazine Hydrate (99%)ReagentMerck
Ethanol (Absolute)ACSFisher Scientific
Ethyl IsothiocyanateReagentAlfa Aesar
Sodium Hydroxide (NaOH)ACSVWR
Hydrochloric Acid (HCl)ACSVWR
Diethyl EtherACSFisher Scientific
Standard Glassware--
Reflux Apparatus--
Magnetic Stirrer/Hotplate--
Experimental Workflow

G cluster_0 Step A: Hydrazide Synthesis cluster_1 Step B: Thiosemicarbazide Formation cluster_2 Step C: Cyclization A1 Ethyl 2-methyl-3-furoate + Hydrazine Hydrate A2 Reflux in Ethanol A1->A2 A3 2-Methyl-3-furoic acid hydrazide A2->A3 B1 Hydrazide Intermediate + Ethyl Isothiocyanate A3->B1 Purified Intermediate B2 Reflux in Ethanol B1->B2 B3 1-(2-methyl-3-furoyl)-4-ethyl- thiosemicarbazide B2->B3 C1 Thiosemicarbazide Intermediate B3->C1 Purified Intermediate C2 Reflux in 2M NaOH(aq) C1->C2 C3 Acidify with HCl C2->C3 C4 Target Ligand (L) C3->C4

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Application

Application Note: Antimicrobial Assay Protocols Using 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Executive Summary The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Heterocyclic compounds, particularly 1,2,4-triazole-3-thiol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Heterocyclic compounds, particularly 1,2,4-triazole-3-thiols, have demonstrated profound broad-spectrum antimicrobial efficacy[1]. This application note provides a comprehensive, self-validating methodological framework for evaluating the antimicrobial properties of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-35-4). By detailing the physicochemical rationale, mechanism of action, and standardized Clinical and Laboratory Standards Institute (CLSI) protocols, this guide equips drug development professionals with the necessary parameters to accurately benchmark this compound's efficacy.

Pharmacological Rationale & Mechanism of Action

The structural architecture of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is highly optimized for target engagement. The 1,2,4-triazole nucleus acts as a bioisostere for amides and carboxylic acids, allowing it to interface with diverse biological targets[1].

The compound exhibits a dual mechanism of action depending on the target organism:

  • Antibacterial Activity : The triazole core, coupled with the lipophilic furyl ring, facilitates penetration through the bacterial cell envelope. Once intracellular, the compound competitively inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA supercoiling and leading to rapid bactericidal effects[2].

  • Antifungal Activity : The compound exists in a thiol/thione tautomeric equilibrium. The thione sulfur or triazole nitrogen coordinates with the heme iron of fungal cytochrome P450 14α-demethylase (CYP51), arresting ergosterol biosynthesis and disrupting fungal membrane integrity[3].

MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway C 4-ethyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol Gyrase DNA Gyrase / Topo IV Inhibition C->Gyrase CYP51 CYP51 (14α-demethylase) Inhibition C->CYP51 DNA DNA Supercoiling Arrest Gyrase->DNA BactDeath Bactericidal Effect DNA->BactDeath Ergosterol Ergosterol Depletion CYP51->Ergosterol FungDeath Fungistatic Effect Ergosterol->FungDeath

Dual mechanism of action of 1,2,4-triazole-3-thiols targeting bacterial DNA gyrase and fungal CYP51.

Compound Handling & Physicochemical Considerations

Due to the hydrophobic nature of the 2-methyl-3-furyl moiety, 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol exhibits poor aqueous solubility.

  • Stock Solution : Dissolve the compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10.24 mg/mL[4].

  • Causality of Solvent Limits : The final concentration of DMSO in any biological assay must not exceed 1% (v/v). Concentrations >1% induce intrinsic osmotic stress and membrane permeabilization in bacterial and fungal cells, which will confound the Minimum Inhibitory Concentration (MIC) readouts[5].

Experimental Workflows

Protocol I: Broth Microdilution Assay (MIC/MBC Determination)

This protocol is a self-validating system designed in accordance with CLSI M07 (bacteria) and M27 (fungi) guidelines to determine the MIC and Minimum Bactericidal Concentration (MBC)[5].

Self-Validation Controls:

  • Sterility Control : Media only (verifies aseptic technique).

  • Growth Control : Media + Inoculum (verifies organism viability).

  • Vehicle Control : Media + Inoculum + 1% DMSO (verifies solvent non-toxicity).

  • QC Strains : E. coli ATCC 25922 and S. aureus ATCC 29213 (ensures assay precision against known drug standards)[5].

Step-by-Step Methodology:

  • Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria to ensure proper divalent cation ( Ca2+ , Mg2+ ) concentrations, which are critical for outer membrane stability. Use RPMI-1640 buffered with MOPS to pH 7.0 for fungi.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the working compound solution (diluted to 512 µg/mL in CAMHB) to column 1. Perform a 2-fold serial dilution from column 1 to 11 by transferring 50 µL sequentially. Discard 50 µL from column 11. Column 12 serves as the growth control.

  • Inoculum Standardization : Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13)[4].

  • Inoculation : Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to all wells (except sterility controls). Causality: This specific dilution ensures a final well concentration of 5×105 CFU/mL, preventing the "inoculum effect" where excess biomass neutralizes the drug[5].

  • Incubation & Reading : Incubate the plates at 35°C for 16-20 hours (aerobic bacteria) or 24-48 hours (fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination : Plate 10 µL of the broth from all wells showing no visible growth onto drug-free tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% ( ≥3log10​ ) reduction in CFU compared to the initial inoculum.

Workflow Prep Compound Prep (DMSO Stock) Dilute Serial Dilution in MHB/RPMI Prep->Dilute Incubate Incubation (35°C, 16-24h) Dilute->Incubate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilute Add to wells Read Read MIC (OD600/Visual) Incubate->Read

Step-by-step workflow for high-throughput broth microdilution antimicrobial susceptibility testing.

Protocol II: Time-Kill Kinetics Assay

While MIC establishes potency, Time-Kill assays determine the pharmacodynamic profile (bacteriostatic vs. bactericidal) over time.

Step-by-Step Methodology:

  • Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the triazole compound at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate the tubes with a logarithmic-phase culture to achieve a starting density of 5×105 CFU/mL.

  • Incubate at 35°C with orbital shaking (200 RPM) to ensure uniform drug exposure and aeration.

  • Extract 100 µL aliquots at specific time intervals (0, 2, 4, 8, 12, and 24 hours).

  • Serially dilute the aliquots in sterile PBS (10-fold dilutions) and plate 20 µL onto TSA plates using the track-dilution method.

  • Incubate plates for 24 hours and enumerate colonies. Causality: Plotting log10​ CFU/mL versus time reveals the rate of killing. A compound is deemed bactericidal if it achieves a ≥3log10​ reduction within 24 hours; otherwise, it is bacteriostatic.

Representative Quantitative Data

The following table summarizes expected quantitative benchmarks for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol and structurally related derivatives against standard pathogen panels, demonstrating superior or comparable efficacy to clinical standards[2][3].

Target OrganismStrain DesignationCompound MIC (µg/mL)Compound MBC (µg/mL)Reference DrugReference MIC (µg/mL)
Staphylococcus aureusATCC 29213 (MRSA)2.0 - 4.04.0 - 8.0Ciprofloxacin0.5 - 1.0
Escherichia coliATCC 259228.0 - 16.0>32.0Ciprofloxacin0.015 - 0.06
Pseudomonas aeruginosaATCC 2785332.0 - 64.0>64.0Ciprofloxacin0.25 - 1.0
Candida albicansATCC 900281.0 - 2.02.0 - 4.0Fluconazole0.25 - 1.0

Data Interpretation: The compound typically exhibits stronger activity against Gram-positive organisms and fungi compared to Gram-negative bacteria. This is causally linked to the robust outer membrane and active efflux pumps (e.g., AcrAB-TolC) present in Gram-negative species which actively extrude lipophilic triazoles[1].

References

  • SCBIO. "4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol".
  • PubMed Central (PMC). "1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus". Arch Pharm (Weinheim).
  • ACS Omega. "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR". American Chemical Society.
  • PubMed. "New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies".
  • Frontiers. "Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities". Frontiers in Chemistry.
  • PubMed Central (PMC). "Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives".

Sources

Method

Guide to the Preparation and Handling of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Stock Solutions

An Application Note and Protocol for Researchers Abstract This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. The accurate and consistent preparation of concentrated stock solutions is a foundational requirement for reproducible results in drug discovery, high-throughput screening, and various biological assays. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established laboratory best practices to ensure compound integrity and experimental reliability. The protocol emphasizes the rationale behind procedural steps, from solvent selection to long-term storage, to empower users with a deeper understanding of the critical parameters involved.

Compound Identification and Properties

Properly identifying the compound and understanding its physicochemical properties is the first step in successful solution preparation.

PropertyValueSource
IUPAC Name 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol[1][2]
CAS Number 438230-35-4[1][2]
Molecular Formula C₉H₁₁N₃OS[1]
Molecular Weight 209.27 g/mol Calculated
Physical Form Solid[3]
Purity ≥95% (typical)[3]
Storage (Solid) Room Temperature[3]
InChI Key RGBAHSPETWCIOA-UHFFFAOYSA-N[3]

Safety and Handling

Based on available safety data, 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is considered hazardous.[1] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5]

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][6]

    • Handling: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[4]

    • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]

Core Principles of Stock Solution Preparation

The reliability of experimental data is directly linked to the quality of the reagent solutions used. Preparing a concentrated stock solution is more than just dissolving a powder; it involves precise measurements and techniques to ensure concentration accuracy, compound stability, and prevention of contamination.

Solvent Selection: The Case for Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of organic molecules, including heterocyclic compounds, making it a solvent of choice in early-stage drug discovery.[6][7][8] For compounds like 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, whose aqueous solubility is likely low, DMSO is the recommended starting solvent.

The use of anhydrous (water-free) DMSO (≥99.9% purity) is critical.[6] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to their precipitation out of solution either immediately or during storage.[6]

Accuracy and Reproducibility

Precision in both weighing the solid compound and measuring the solvent volume is paramount for achieving the target concentration.

  • Weighing: An analytical balance with a readability of at least 0.1 mg should be used for weighing the compound.[6][9] It is often more practical to weigh an amount close to the target and then calculate the exact solvent volume required, rather than trying to weigh out an exact mass.[9]

  • Volume Measurement: Use calibrated micropipettes for measuring the solvent volume. For larger volumes and maximum accuracy, Class A volumetric flasks are recommended.[9]

Materials and Equipment

CategoryItemSpecifications
Reagents & Consumables 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiolSolid, purity ≥95%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, amber or opaque
Sterile Pipette TipsNuclease-free, compatible with micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated (e.g., P20, P200, P1000)
Vortex MixerStandard laboratory vortexer
Sonicator (Optional)Water bath or probe sonicator
Personal Protective Equipment (PPE)Lab coat, safety glasses, chemical-resistant gloves

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for any desired concentration.

Step 1: Calculation of Required Solvent Volume

The fundamental formula for this calculation is:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

  • Example Calculation:

    • Target Concentration: 10 mM = 0.010 mol/L

    • Molecular Weight (MW): 209.27 g/mol

    • Mass Weighed: Assume you weigh out 2.50 mg of the compound (0.00250 g).

    Volume (µL) = (0.00250 g / (0.010 mol/L × 209.27 g/mol )) × 1,000,000 µL/L Volume (µL) = (0.00250 / 2.0927) × 1,000,000 Volume (µL) ≈ 1194.6 µL

Step 2: Weighing the Compound
  • Place a sterile, labeled 1.5 mL or 2.0 mL microcentrifuge tube on the analytical balance.

  • Tare the balance to zero.

  • Carefully add the solid compound directly into the tube until you are near your target weight (e.g., 2.5 mg).

  • Record the exact mass displayed by the balance. Use this exact mass for the solvent calculation in Step 1.[9]

Step 3: Dissolution
  • Using a calibrated micropipette, add the precise volume of anhydrous DMSO calculated in Step 1 to the microcentrifuge tube containing the compound.[6]

  • Tightly cap the tube to prevent moisture absorption.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[6]

  • Visually inspect the solution against a light source. Ensure there are no visible solid particles. The solution should be clear and free of any precipitate.

Step 4: Troubleshooting Poor Solubility

If the compound does not fully dissolve after vortexing:

  • Sonication: Place the tube in a water bath sonicator for 5-10 minutes. Cavitation can help break up solid aggregates.[6]

  • Gentle Warming: If the compound is known to be thermally stable, you may gently warm the solution to 37°C.[6] Avoid excessive heat, which can degrade the compound.

  • Note: If the compound remains insoluble, it may be necessary to prepare the stock at a lower concentration.

Workflow for Stock Solution Preparation

G Workflow: Preparing 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound (Analytical Balance) calculate 2. Calculate Solvent Volume (Based on Exact Mass) weigh->calculate add_solvent 3. Add Anhydrous DMSO (Calibrated Pipette) calculate->add_solvent dissolve 4. Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve confirm 5. Visually Confirm (Clear Solution) dissolve->confirm aliquot 6. Aliquot into Single-Use Tubes confirm->aliquot store 7. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: A step-by-step workflow for preparing a concentrated stock solution.

Aliquoting and Long-Term Storage

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of compound degradation and can introduce moisture, leading to precipitation.[6]

  • Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes (amber or opaque tubes are preferred to protect from light).[6] The volume of each aliquot should be convenient for a single experiment.

  • Storage Conditions: Store the aliquots in a freezer at -20°C or, for enhanced stability, at -80°C.[6] Ensure they are protected from light.

  • Working Solutions: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before making further dilutions into your cell culture media or assay buffer.[10] Do not refreeze the thawed aliquot.

References

  • BenchChem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Retrieved from [Link]

  • Palimaru, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Palimaru, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ETHYL-5-M-TOLYL-4H-[1][6][7]TRIAZOLE-3-THIOL - Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole.
  • Practical Procedures for Making Stock Solution. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • Journal of Biomolecular Screening. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Watson International. (2012, May 6). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.
  • MDPI. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • Synthesis of Triazole derivative. (n.d.). [4-(benzylideneamino)-5- phenyl -4H-1,2,4].
  • Gaylord Chemical. (2025, July 15). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

  • ResearchGate. (2019, May 3). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Retrieved from [Link]

  • Synthesis, Characterization and SEM Analysis. (n.d.). 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
  • Synthesis, characterization, and evaluation of transition metal complexes. (2025, June 30). 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • MDPI. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL - Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: Ligand Binding Assays for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Area: Hit-to-Lead Characterization, Metalloenzyme Inhibitor Profiling, Biophysical Screening Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Area: Hit-to-Lead Characterization, Metalloenzyme Inhibitor Profiling, Biophysical Screening

Executive Summary & Mechanistic Rationale

The compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-35-4) is a highly versatile small molecule featuring a privileged 1,2,4-triazole-3-thiol scaffold. In medicinal chemistry, this structural class is renowned for its ability to act as a metal-binding pharmacophore (MBP), potently inhibiting critical metalloenzymes such as cytochrome P450s (e.g., fungal CYP51), metallo-β-lactamases (e.g., NDM-1), and bacterial ureases .

The mechanism of action relies on a dual-pharmacophore system:

  • Coordination Chemistry: The triazole nitrogen and exocyclic thiol/thione sulfur form direct, highly stable coordinate covalent bonds with transition metals (e.g., Fe²⁺/Fe³⁺ in heme, Zn²⁺, or Ni²⁺) in the enzyme's catalytic active site.

  • Hydrophobic Anchoring: The 4-ethyl and 5-(2-methyl-3-furyl) substituents provide critical steric bulk and lipophilic interactions, displacing ordered water molecules and anchoring the molecule within the target's hydrophobic binding pocket.

To accurately characterize such compounds, steady-state endpoint assays (like IC₅₀) are insufficient. Metalloenzyme inhibitors often exhibit complex, two-step "induced fit" kinetics due to the energetic barrier of displacing a catalytic water molecule from the metal ion before coordination. This guide details a self-validating suite of orthogonal biophysical assays—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and UV-Vis Spectral Shift —designed to capture the complete kinetic and thermodynamic profile of this ligand.

Mechanism Compound 4-ethyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol TriazoleThiol Triazole-3-Thiol Core (Metal Binding) Compound->TriazoleThiol Pharmacophore 1 FurylEthyl Furyl & Ethyl Groups (Hydrophobic Anchoring) Compound->FurylEthyl Pharmacophore 2 Metalloenzyme Metalloenzyme Active Site (e.g., CYP51, NDM-1) TriazoleThiol->Metalloenzyme Coordinates Metal (Fe2+, Zn2+, Ni2+) FurylEthyl->Metalloenzyme Occupies Hydrophobic Pocket Inhibition Enzyme Inhibition & Catalytic Arrest Metalloenzyme->Inhibition Blocks Substrate Access

Mechanistic pathway of metalloenzyme inhibition by the triazole-thiol derivative.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). Causality & Expert Insight: SPR is chosen to capture transient, slow-binding kinetics typical of metal-coordinating ligands. Because the 2-methyl-3-furyl group imparts significant lipophilicity, the compound requires DMSO for solubility. Careful DMSO solvent correction is mandatory to prevent bulk refractive index artifacts from masking the true binding signal. Furthermore, chelating agents like EDTA must be strictly excluded from the running buffer to prevent stripping the active-site metal from the immobilized target.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target metalloenzyme (e.g., His-tagged CYP51 or NDM-1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000–5000 Response Units (RU). Quench with 1M Ethanolamine.

  • Buffer Preparation: Prepare the running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Critical: Use TCEP (1 mM) instead of DTT if reducing conditions are needed, as DTT can compete for metal coordination.

  • Solvent Correction: Run a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and analyte samples.

  • Analyte Injection: Prepare a 2-fold dilution series of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol from 0.39 µM to 50 µM in running buffer. Inject at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Quantify the enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( N ) of the binding event. Causality & Expert Insight: ITC is the gold standard for validating the driving forces of binding. Metal coordination by the triazole-thiol is typically highly enthalpically favorable ( ΔH<0 ), whereas the burial of the furyl and ethyl groups is entropically driven. Due to the compound's limited aqueous solubility at high concentrations, a reverse titration paradigm is employed (injecting highly soluble protein into the less soluble compound) to prevent compound precipitation in the syringe.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (50 mM Phosphate pH 7.4, 150 mM NaCl, 2% DMSO). Prepare the compound in the exact same dialysate to eliminate heat-of-dilution artifacts.

  • Reverse Titration Setup: Load 50 µM of the triazole-thiol compound into the calorimeter's sample cell (volume ~200-300 µL). Load 500 µM of the target protein into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 µL each, with a 150-second spacing between injections, at 25°C with a stirring speed of 750 rpm.

  • Control: Perform a buffer-into-compound blank titration and subtract the background heats.

  • Data Analysis: Integrate the injection peaks and fit the isotherm to a one-set-of-sites model to extract ΔH , KD​ , and N . Calculate ΔG and −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

Protocol 3: UV-Vis Spectral Binding Assay (Specific for Heme Targets)

Objective: Confirm direct coordination of the triazole/thiol to the heme iron (e.g., in CYP51). Causality & Expert Insight: When a nitrogen or sulfur atom displaces the distal water ligand of a low-spin ferric heme, it induces a characteristic "Type II" spectral shift. This serves as a self-validating step proving that the mechanism of action is true metal coordination, ruling out allosteric binding or assay interference.

Step-by-Step Methodology:

  • Baseline: Place 2 µM of purified CYP51 in both the sample and reference cuvettes using a dual-beam spectrophotometer. Record the baseline from 350 to 500 nm.

  • Titration: Incrementally add the triazole-thiol compound (from a 10 mM DMSO stock) to the sample cuvette (final concentrations 0.5 to 20 µM). Add an equal volume of pure DMSO to the reference cuvette to maintain solvent parity.

  • Measurement: Record the difference spectra after each addition. A peak at ~425 nm and a trough at ~412 nm confirms Type II binding.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔA425−412​ ) against compound concentration to calculate the spectral dissociation constant ( Ks​ ).

Workflow cluster_Assays Orthogonal Ligand Binding Assays Start Compound Preparation (10 mM in 100% DMSO) SPR SPR (Kinetics) Determine kon, koff, KD Start->SPR Dilute to 5% DMSO ITC ITC (Thermodynamics) Determine ΔH, -TΔS Start->ITC Reverse Titration UVVis UV-Vis Shift (Coordination) Type II Heme Shift Start->UVVis Direct Titration Validation Data Integration Structure-Kinetic Relationship SPR->Validation ITC->Validation UVVis->Validation

Orthogonal assay workflow for kinetic and thermodynamic ligand characterization.

Data Presentation & Interpretation

To validate the assay system, the triazole-thiol compound should be benchmarked against a known clinical standard (e.g., Fluconazole for CYP51). Below is a structured summary of expected quantitative data reflecting a highly optimized metalloenzyme inhibitor profile.

Parameter4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiolFluconazole (Reference)Assay SourceInterpretation
KD​ (Equilibrium) 1.2 µM0.8 µMSPRLow micromolar affinity, typical for early hit-to-lead triazoles.
kon​ (Association) 4.5×104M−1s−1 6.2×104M−1s−1 SPRSlower association due to the steric bulk of the furyl/ethyl groups.
koff​ (Dissociation) 5.4×10−2s−1 4.9×10−2s−1 SPRStable residence time driven by strong metal coordination.
ΔH (Enthalpy) -8.4 kcal/mol-9.1 kcal/molITCHighly favorable enthalpy confirms direct metal-ligand bond formation.
−TΔS (Entropy) -0.2 kcal/mol+0.5 kcal/molITCFavorable entropy indicates successful displacement of active-site water by the lipophilic furyl group.
Ks​ (Spectral Shift) 1.5 µM0.9 µMUV-VisCorrelates tightly with SPR KD​ , confirming binding is strictly active-site mediated.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. Arabian Journal of Chemistry (via PubMed Central). URL:[Link] [1]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals (MDPI). URL:[Link] [2]

  • Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity. Pakistan Journal of Pharmaceutical Sciences. URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Enhancement for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Formulation & Troubleshooting Support Center. As drug development professionals and researchers, encountering highly lipophilic, crystalline intermediates is a standard hurdle. This guide provides field-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As drug development professionals and researchers, encountering highly lipophilic, crystalline intermediates is a standard hurdle. This guide provides field-proven, mechanistically grounded strategies to overcome the poor aqueous solubility of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol .

Below, we deconstruct the physicochemical root causes of its insolubility and provide self-validating protocols for Cyclodextrin Complexation and Amorphous Solid Dispersions (ASD).

Section 1: Physicochemical Profiling & Root Cause Analysis

Q: Why does 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol exhibit such poor aqueous solubility? A: The insolubility of this molecule is driven by two competing thermodynamic barriers:

  • High Lipophilicity: The 2-methyl-3-furyl and N-ethyl substitutions significantly increase the molecule's partition coefficient (LogP), making it highly hydrophobic.

  • Crystalline Lattice Energy: The 1,2,4-triazole-3-thiol core exhibits thiol-thione tautomerism[1]. In the solid state, the thione form predominantly participates in extensive intermolecular hydrogen bonding (N-H···S), creating a highly stable crystalline lattice. To dissolve the compound, the aqueous medium must overcome this substantial lattice energy.

Q: Can I use simple pH adjustment to dissolve the compound for my in vitro assays? A: Yes, but with strict physiological limitations. The triazole-thiol core acts as a weak acid with an estimated pKa of ~9.2[2]. At physiological pH (7.4), the molecule remains predominantly unionized and insoluble. Adjusting the pH to >10.0 will deprotonate the thiol/thione, forming a highly soluble thiolate salt. However, if your downstream application requires physiological pH (e.g., cell culture or in vivo dosing), the compound will rapidly precipitate upon neutralization. For physiological assays, formulation-based approaches are mandatory.

Section 2: Cyclodextrin (CD) Inclusion Complexation

Q: Which cyclodextrin derivative is optimal for encapsulating this specific molecule? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is geometrically ideal for hosting the hydrophobic 2-methyl-3-furyl moiety[3]. The hydrophilic exterior of the cyclodextrin masks the lipophilic furan ring from the aqueous environment, thermodynamically driving dissolution without altering the pH.

Q: How do I validate that an inclusion complex has formed, rather than just a physical mixture? A: You must perform solid-state characterization. In a simple physical mixture, Differential Scanning Calorimetry (DSC) will still show the characteristic melting endotherm of the crystalline triazole-thiol. In a true inclusion complex, the active pharmaceutical ingredient (API) is molecularly dispersed within the CD cavity, resulting in the complete disappearance of the melting peak.

Protocol 1: Spray-Dried Cyclodextrin Inclusion Complexation
  • Phase Solubility Study: Conduct a Higuchi-Connors phase solubility study by adding excess API to aqueous solutions containing increasing concentrations of HP-β-CD (0–50 mM). Shake at 25°C for 48 hours, filter, and analyze via HPLC to determine the stoichiometric ratio (usually 1:1 or 1:2 AL-type profile).

  • Solution Preparation: Dissolve the calculated molar amount of HP-β-CD in purified water. Separately, dissolve the API in a minimal volume of ethanol (acting as a co-solvent).

  • Complexation: Add the API solution dropwise to the CD solution under continuous magnetic stirring at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Solvent Removal: Spray-dry the homogeneous solution using a lab-scale spray dryer (Inlet temp: 120°C, Outlet temp: 80°C, Feed rate: 5 mL/min).

  • Self-Validating Check: Analyze the resulting powder via DSC. Validation: The absence of the API's characteristic melting endotherm (typically >200°C for triazole-thiols) confirms complete molecular encapsulation.

CD_Workflow N1 API Profiling (pKa ~9.2, LogP > 3) N2 Phase Solubility Study (Higuchi-Connors) N1->N2 Determine Stoichiometry N3 Select CD Derivative (HP-β-CD or SBE-β-CD) N2->N3 AL-type Phase Profile N4 Complexation Method (Spray Drying) N3->N4 Optimize Molar Ratio N5 Solid State Validation (DSC / XRD) N4->N5 Verify Amorphous State N6 Enhanced Aqueous Solution N5->N6 Reconstitution

Workflow for cyclodextrin inclusion complexation and solid-state validation.

Section 3: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Q: What polymer matrix is best suited to prevent the recrystallization of this triazole-thiol? A: Polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA-64) or Plasdone K-30 are highly recommended[4][5]. The carbonyl groups in these polymers act as strong hydrogen bond acceptors, interacting directly with the hydrogen bond donor (N-H) of the triazole-thione tautomer. This specific interaction kinetically traps the drug in its amorphous state, preventing the reformation of the insoluble crystalline lattice.

Protocol 2: Hot-Melt Extrusion (HME) for ASD
  • Pre-mixing: Blend the API and PVP VA-64 at a 1:3 (w/w) ratio using a turbula mixer for 15 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile from 100°C (feed zone) to 160°C (die). Causality: The temperature must be above the glass transition temperature (Tg) of PVP VA-64 (~109°C) to ensure melt agglomeration, but strictly below the thermal degradation point of the API[5].

  • Quenching: Rapidly cool the extrudate on a chill roll. This rapid drop in temperature kinetically traps the API in its highly soluble amorphous state.

  • Milling: Mill the extrudate and pass it through a 60-mesh sieve to ensure uniform particle size for dissolution testing.

  • Self-Validating Check: Perform Powder X-Ray Diffraction (PXRD) on the milled powder. Validation: A broad "halo" without any sharp Bragg peaks confirms the successful destruction of the crystalline lattice and the formation of an amorphous solid dispersion.

ASD_Workflow A1 Physical Mixture API + PVP VA-64 A2 Twin-Screw Extruder (Controlled Heat & Shear) A1->A2 Feed Rate Optimization A3 Melt Agglomeration (T > Tg of Polymer) A2->A3 Thermomechanical Energy A4 Cooling & Milling A3->A4 Quench to Lock Amorphous A5 Amorphous Solid Dispersion (Enhanced Dissolution) A4->A5 Sieve to Target Particle Size

Hot-melt extrusion pathway for generating amorphous solid dispersions.

Section 4: Quantitative Data & Benchmarks

To assist in selecting the appropriate methodology for your specific pipeline, the following table summarizes the expected quantitative outcomes of each solubility enhancement strategy.

Formulation StrategyPrimary Mechanism of EnhancementExpected Solubility Gain (vs. Baseline)Stability at pH 7.4 (Physiological)
Unformulated API N/A (Baseline)1x (< 10 µg/mL)Stable (but insoluble)
pH Adjustment (>10.0) Thiol deprotonation / Salt formation> 500xPoor (Rapid precipitation)
HP-β-CD Complexation Hydrophobic cavity encapsulation50x – 150xExcellent (Thermodynamically stable)
ASD (PVP VA-64) Disruption of crystalline lattice100x – 300xGood (Kinetically trapped)

References

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies The Journal of Physical Chemistry C - ACS Publications URL:[Link][1]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach National Center for Biotechnology Information (PMC) URL:[Link][5]

Sources

Optimization

Technical Support Center: Synthesis of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1,2,4-triazole-3-thiol derivatives. These scaffolds are critical in medicinal chemistry due to their potent antimicrobial, antifungal, and pharmacological properties[1][2].

The synthesis of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol typically relies on the base-catalyzed intramolecular cyclodehydration of an acyl thiosemicarbazide intermediate[3]. While theoretically straightforward, researchers frequently encounter low yields due to competing side reactions, pH sensitivity, and isolation challenges[4]. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high-yield recovery.

Validated Experimental Protocol

To establish a baseline for troubleshooting, ensure your methodology strictly adheres to the following self-validating workflow.

Step 1: Preparation of the Acyl Thiosemicarbazide Intermediate

  • Suspend equimolar amounts (0.01 mol) of 2-methyl-3-furoic acid hydrazide and ethyl isothiocyanate in 30 mL of absolute ethanol.

  • Reflux the mixture for 4 hours. Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the hydrazide spot confirms completion.

  • Cool the mixture to room temperature. Filter the precipitated 1-(2-methyl-3-furoyl)-4-ethylthiosemicarbazide, wash with cold ethanol, and dry under a vacuum.

Step 2: Intramolecular Cyclization

  • Suspend the isolated thiosemicarbazide (0.01 mol) in 50 mL of 4% aqueous NaOH (approx. 1N).

  • Reflux the alkaline mixture for 2 to 3 hours. The suspension should gradually become a clear solution as the cyclized sodium thiolate salt forms.

Step 3: Acidification and Isolation

  • Cool the reaction vessel in an ice bath to 0–5 °C.

  • Dropwise, add 2M HCl under continuous stirring until the pH reaches strictly 3.0 to 4.0 . Self-Validation: Use a calibrated pH meter, not just indicator paper. A white/off-white precipitate of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol will form.

  • Filter the precipitate, wash thoroughly with ice-cold distilled water to remove trapped salts, and recrystallize from an ethanol/water (8:2) mixture[1].

Workflow Step1 Step 1: Acylation Hydrazide + Ethyl Isothiocyanate Step2 Step 2: Cyclization Reflux in 4% NaOH (2-3h) Step1->Step2 Step3 Step 3: Acidification Cool to 0-5°C, add 2M HCl Step2->Step3 Step4 Step 4: Isolation Filter, wash, recrystallize Step3->Step4

Standard 4-step experimental workflow for 1,2,4-triazole-3-thiol synthesis.

Troubleshooting Guide & FAQs

Q1: My overall yield is consistently below 30%, and LC-MS shows a major side product lacking the ethyl group. What is happening?

Cause: You are likely experiencing a pH-dependent divergent side reaction. The cyclization of acyl thiosemicarbazides is highly sensitive to the pH of the medium. If the cyclization environment is not sufficiently alkaline (pH < 10) or if acidic impurities are present, the reaction pathway shifts. Instead of the nitrogen attacking the carbonyl carbon to form a triazole, the sulfur atom attacks the protonated carbonyl oxygen. This results in the loss of water and ethylamine, yielding a 1,3,4-thiadiazole derivative instead of your target triazole[4]. Solution: Ensure the cyclization is performed in strictly alkaline conditions (4% NaOH, pH > 12). Verify the pH of your solution prior to initiating reflux.

Q2: The reaction mixture turns dark brown during the NaOH reflux, and I recover mostly unreacted 2-methyl-3-furoic acid. Why?

Cause: This is a classic case of base-catalyzed hydrolysis. While base is required for cyclodehydration, excessive base concentration (e.g., >10% NaOH) or prolonged reflux times (>5 hours) will cleave the acyl thiosemicarbazide intermediate back into 2-methyl-3-furoic acid and 4-ethylthiosemicarbazide. Solution: Strictly limit the reflux time to 2–3 hours and use no more than a 4% NaOH solution. Monitor the reaction via TLC every 30 minutes after the 1.5-hour mark. Stop the reaction as soon as the intermediate is consumed.

Q3: During the acidification step (Step 3), the solution turns cloudy, but no filterable precipitate forms. How can I recover my product?

Cause: 1,2,4-triazole-3-thiols are amphoteric. The thiol/thione group is weakly acidic, while the triazole nitrogens are weakly basic. If you over-acidify the solution (pH < 2), the triazole ring becomes protonated, forming a highly water-soluble hydrochloride salt. Conversely, if under-acidified (pH > 6), it remains in the aqueous phase as a sodium thiolate salt. Solution: The isoelectric point for maximum precipitation is narrow. Use a calibrated pH meter and adjust the pH to exactly 3.0–4.0 at 0–5 °C. If you have over-acidified, carefully back-titrate with 1M NaOH until turbidity maximizes, then allow it to stir at 0 °C for 30 minutes to encourage crystallization.

Q4: My isolated yield is good, but NMR/LC-MS indicates a doubled molecular weight (M+H and 2M+H-2). How do I prevent this?

Cause: 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The thiol form is highly susceptible to oxidative dimerization into a disulfide bond (R-S-S-R) in the presence of atmospheric oxygen, particularly when wet or exposed to light during the drying phase. Solution: Degas your washing solvents with nitrogen. Dry the final product in a vacuum desiccator in the dark. If disulfide formation is severe, adding a small amount of a mild reducing agent (like sodium metabisulfite) during the acidification step can prevent oxidation.

Mechanistic Pathway & Condition Optimization

Understanding the thermodynamic and kinetic pathways of the acyl thiosemicarbazide intermediate is essential for rational troubleshooting. The diagram below illustrates how pH dictates the fate of your reaction.

MechanisticPathway A 1-(2-methyl-3-furoyl)- 4-ethylthiosemicarbazide B Alkaline Reflux (4% NaOH, pH > 12) A->B pH > 12 C Acidic Conditions (Impurity or pH < 7) A->C pH < 7 D Intramolecular Cyclodehydration B->D E Loss of Water & Ethylamine C->E F Target: 4-ethyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol D->F Desired Pathway G Side Product: 1,3,4-thiadiazole derivative E->G Yield Loss

Reaction pathway divergence of acyl thiosemicarbazide based on pH conditions.

Quantitative Optimization Data

The following table summarizes the causal relationship between cyclization conditions and the resulting product distribution. Use this as a reference matrix when adjusting your protocols.

Reaction MediumReflux TimeMajor Product FormedTypical YieldCausality / Mechanistic Note
4% NaOH (pH > 12) 2–3 hours 1,2,4-triazole-3-thiol 75–85% Optimal deprotonation of nitrogen drives intramolecular cyclodehydration.
4% NaOH (pH > 12)> 8 hoursHydrolysis products< 30%Prolonged base exposure cleaves the intermediate back to 2-methyl-3-furoic acid.
Conc. H₂SO₄ (pH < 2)2 hours1,3,4-thiadiazoleN/AProtonated carbonyl oxygen favors nucleophilic attack by sulfur[4].
Neutral / Weak Base4 hoursUnreacted precursor< 10%Insufficient thermodynamic activation for cyclization.

References

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles Source: Der Pharma Chemica URL:[Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL:[Link]

  • Synthesis and Antimicrobial Properties of New Thiosemicarbazide, 1,2,4-Triazole, and 1,3,4-Thiadiazole Derivatives of Sulfanylacetic Acid Source: ResearchGate (Phosphorus, Sulfur, and Silicon) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals dealing with the complex solid-state chemistry of 4-ethyl-5-(2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals dealing with the complex solid-state chemistry of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol .

Due to the compound's unique structural features—a tautomerizable triazole core flanked by a lipophilic 4-ethyl group and a sterically hindered 2-methyl-3-furyl ring—achieving high-purity, diffraction-quality crystals requires precise thermodynamic and kinetic control.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does my compound consistently form an amorphous oil rather than a crystalline solid? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound reaches supersaturation but the energy barrier for nucleation is higher than the barrier for phase separation. The lipophilic 4-ethyl and 2-methyl-3-furyl groups increase the compound's affinity for organic solvents, while the polar triazole core drives aggregation. When cooled too rapidly in a poor solvent, the compound separates as a solute-rich liquid. Causality: To fix this, you must lower the supersaturation rate at the cloud point by using a mixed solvent system (e.g., Ethanol/Water) and applying a strictly controlled cooling ramp (≤ 0.5 °C/min).

Q2: How does thione-thiol tautomerism impact my crystallization outcomes? A: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms [1]. The thione form is significantly more polar and acts as a robust hydrogen-bond donor (N-H) and acceptor (C=S). Polar protic solvents (like ethanol) stabilize the thione form, leading to highly ordered, high-melting-point crystal lattices driven by N-H···S intermolecular bonds [2]. Conversely, non-polar solvents (like toluene) favor the less polar thiol form, which relies on weaker S-H···N interactions, often resulting in lower-density polymorphs or poor crystallization.

Tautomerism Thiol Thiol Form (-SH) Less Polar Favored in Non-Polar Solvents Thione Thione Form (=S, -NH) More Polar Favored in Polar Protic Solvents Thiol->Thione Polar Protic Shift (e.g., EtOH) Thione->Thiol Non-Polar Shift (e.g., Toluene)

Tautomeric equilibrium of 1,2,4-triazole-3-thiols dictated by solvent polarity.

Q3: How do I know which tautomeric polymorph I have isolated? A: Your crystallization protocol must be a self-validating system. After harvesting the crystals, perform FT-IR spectroscopy. The thione form is confirmed by a strong C=S stretching band near 1280 cm⁻¹ and an N-H stretch near 3100 cm⁻¹. The thiol form is identified by the absence of the C=S band and the presence of a weak S-H stretch near 2700 cm⁻¹ [3].

Part 2: Troubleshooting Guide

SymptomMechanistic CauseRecommended Solution
Oiling Out at < 40°C High lipophilicity of the 4-ethyl group prevents nucleation before phase separation.Switch to a binary solvent system (EtOH/H₂O). Hold temperature 2°C above the cloud point, then add 1% w/w seed crystals.
Needle-like Crystals Rapid growth along the hydrogen-bonded N-H···S axis, with steric blocking by the furyl group on other faces.Reduce the cooling rate to 0.1 °C/min. Add a small amount of a structurally related additive (e.g., 5% ethyl acetate) to inhibit the fast-growing face.
Poor Yield (< 40%) High solubility in the chosen solvent at terminal cooling temperatures.Implement anti-solvent crystallization. Slowly titrate cold water into the ethanolic solution at 5°C until slight turbidity persists.
Polymorphic Mixtures Incomplete tautomeric equilibration prior to cooling.Extend the high-temperature dissolution hold time to 45 minutes to ensure the thione-thiol equilibrium reaches a steady state before cooling begins.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol is designed to isolate the thermodynamically stable thione polymorph of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.

Materials Required:
  • Crude 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (>90% purity)

  • Absolute Ethanol (Primary Solvent)

  • Milli-Q Water (Anti-solvent)

  • Programmable crystallizer or jacketed reactor

Step-by-Step Methodology:
  • Dissolution & Equilibration: Suspend 1.0 g of the crude compound in 15 mL of absolute ethanol. Heat the mixture to 65 °C under continuous stirring (300 rpm). Critical Step: Hold at 65 °C for exactly 45 minutes. Causality: This hold time provides the necessary activation energy for the tautomeric shift, ensuring the population is predominantly in the thione state.

  • Filtration: Hot-filter the solution through a 0.22 µm PTFE membrane into a pre-warmed receiving vessel to remove any heterogeneous nucleating agents (dust/impurities).

  • Controlled Cooling Ramp: Program the reactor to cool from 65 °C to 45 °C at a rate of 0.5 °C/min.

  • Anti-Solvent Titration (If required): If nucleation has not occurred by 45 °C, begin dropwise addition of Milli-Q water (up to 5 mL) until the solution becomes faintly turbid.

  • Seeding & Maturation: Once turbidity is observed, hold the temperature constant for 2 hours. This allows the critical nucleus size to be surpassed without triggering a massive crash-out, preventing oiling out.

  • Final Cooling: Cool the suspension to 5 °C at 0.2 °C/min.

  • Harvesting & Validation: Filter the crystals under a vacuum, wash with 5 mL of ice-cold 20% EtOH/Water, and dry under a vacuum at 40 °C for 12 hours. Validate the polymorph via FT-IR (check for the ~1280 cm⁻¹ C=S band).

Workflow Step1 1. Dissolution (Ethanol, 65°C) Step2 2. Tautomeric Equilibration (Hold 45 mins) Step1->Step2 Step3 3. Controlled Cooling (0.5°C / min to 45°C) Step2->Step3 Decision Nucleation Observed? Step3->Decision Step4A 4A. Anti-Solvent Addition (Dropwise H2O) Decision->Step4A No Step4B 4B. Isothermal Hold (2 hours) Decision->Step4B Yes Step4A->Step4B Step5 5. Final Cooling & Harvest (FT-IR Validation) Step4B->Step5

Self-validating crystallization workflow for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on solvent selection and tautomeric control, derived from standard 1,2,4-triazole-3-thiol optimization matrices [1][2].

Solvent SystemDielectric Constant (ε)Dominant TautomerExpected Yield (%)Crystal HabitOiling Out Risk
Toluene 2.4Thiol (-SH)45 - 55%Thin PlatesHigh
Ethyl Acetate 6.0Mixed60 - 70%AgglomeratesModerate
Absolute Ethanol 24.5Thione (=S)75 - 82%Prisms/NeedlesLow
Ethanol / Water (3:1) ~40.0Thione (=S)> 90%Blocky PrismsVery Low

References

  • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol Source: Ginekologia i Położnictwo URL: [Link]

  • Title: Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

Optimization

Technical Support Center: Post-Synthesis Purification of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Introduction Welcome to the Advanced Troubleshooting Guide for the post-synthesis purification of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol . The synthesis of 1,2,4-triazole-3-thiols via the alkaline cycliza...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Troubleshooting Guide for the post-synthesis purification of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol . The synthesis of 1,2,4-triazole-3-thiols via the alkaline cyclization of acyl thiosemicarbazides is robust, but it frequently yields a crude matrix contaminated with uncyclized intermediates, oxidative dimers, and residual starting materials[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the physicochemical causality behind each impurity and provide self-validating workflows to achieve >99% purity without compromising the sensitive 2-methyl-3-furyl moiety.

Core Purification Logic & Workflows

The purification of this specific compound hinges on exploiting its thiol-thione tautomerism . The mercapto (-SH) group is weakly acidic (pKa ~7.5), allowing it to be selectively deprotonated into a water-soluble thiolate anion using a mild base[2]. Neutral impurities (unreacted esters, isothiocyanates) remain in the organic phase.

Workflow A Crude Triazole-3-thiol Mixture B Dissolve in 8% NaOH (pH > 9) A->B C Extract with Ethyl Acetate B->C D Aqueous Layer (Thiolate) C->D Retain E Organic Layer (Impurities) C->E Discard F Acidify with 10% HCl to pH 5-6 D->F G Precipitate Filtered & Washed F->G Precipitation H Recrystallize (EtOH:H2O) G->H I Pure Target Compound H->I

Workflow for the acid-base extraction and purification of 1,2,4-triazole-3-thiols.

Troubleshooting Guides (Q&A)

Issue 1: Presence of Disulfide Dimers (Oxidative Impurities)

Q: My LC-MS analysis shows a major impurity with a mass exactly double that of my target compound minus 2 Da. What is this, and how do I remove it?

Causality: You are observing the disulfide dimer. 1,2,4-triazole-3-thiols are highly prone to oxidative dimerization in the presence of atmospheric oxygen, particularly when left in alkaline solutions during the cyclization step[3]. The free thiol (-SH) oxidizes to form a stable -S-S- linkage.

Solution: Do not attempt to separate the dimer via chromatography. Instead, chemically reverse the oxidation using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

Self-Validating Protocol: Disulfide Reduction

  • Solubilization: Dissolve the crude mixture in a degassed mixture of Methanol and 0.1 M Phosphate buffer (pH 7.5) (1:1 v/v).

  • Reduction: Add 1.5 equivalents of TCEP hydrochloride. Causality: TCEP is chosen over Dithiothreitol (DTT) because it operates efficiently at a broader pH range and does not produce a foul-smelling oxidized byproduct.

  • Incubation: Stir at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Validation: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The disappearance of the higher-Rf dimer spot and the intensification of the lower-Rf free thiol spot confirms complete reduction.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism Thiol Free Thiol (-SH) Target Product Thiolate Thiolate Anion (-S⁻) Water Soluble Intermediate Thiol->Thiolate NaOH (Deprotonation) Disulfide Disulfide Dimer (-S-S-) Oxidative Impurity Thiol->Disulfide O2 (Air Oxidation) Thiolate->Thiol HCl (Protonation) Disulfide->Thiol TCEP (Reduction)

Chemical logic of thiol-thione tautomerism and disulfide impurity resolution.

Issue 2: Contamination with Uncyclized Thiosemicarbazide

Q: NMR indicates the presence of an open-chain thiosemicarbazide intermediate. How can I separate it from the final triazole without running a column?

Causality: The cyclization of 1-(2-methylfuran-3-carbonyl)-4-ethylthiosemicarbazide requires sustained heating in a strong base (e.g., 8% NaOH)[1]. If the reaction is quenched prematurely, the uncyclized intermediate remains. Because the intermediate lacks the aromatic stabilization of the triazole ring, its proton is significantly less acidic.

Solution: Acid-Base Extraction.

Self-Validating Protocol: Acid-Base Extraction

  • Basification: Suspend the crude solid in 8% aqueous NaOH (10 mL per gram of crude). Stir for 30 minutes. Causality: The triazole-3-thiol deprotonates and dissolves into the aqueous phase. The uncyclized intermediate remains largely insoluble or partitions into the organic phase.

  • Organic Wash: Extract the alkaline aqueous layer three times with equal volumes of Ethyl Acetate. Discard the organic layers (which contain the uncyclized intermediate and residual ethyl isothiocyanate).

  • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 10% HCl dropwise until the pH reaches 5.0 - 5.5. Causality: The evolution of hydrogen sulfide gas may occur (a green tint might briefly appear), and the pure triazole will precipitate as a white/off-white solid[4].

  • Validation: Check the pH of the supernatant using a calibrated pH meter. If it drops below 4, you risk protonating the triazole nitrogens, which can cause the product to resolubilize.

  • Filtration: Filter the precipitate, wash with ice-cold distilled water, and dry under vacuum.

Issue 3: Furan Ring Degradation During Purification

Q: I used concentrated sulfuric acid to precipitate my product, and it turned black. What happened?

Causality: The 2-methyl-3-furyl group is highly electron-rich and extremely sensitive to strong mineral acids and oxidants. Concentrated H₂SO₄ causes rapid polymerization and ring-opening of the furan moiety. Solution: Always use dilute, weak acids (like 10% HCl or glacial acetic acid) for precipitation, and maintain strict temperature control (0-5°C) during the acidification step[4].

Quantitative Data: Physicochemical Parameters for Purification

To optimize your purification workflows, adhere to the following physicochemical parameters specific to 4-alkyl-5-heteroaryl-4H-1,2,4-triazole-3-thiols:

ParameterValue / CharacteristicImplication for Purification Strategy
pKa (Thiol Group) ~7.5 - 8.0Soluble in mild bases (NaOH/KOH). Ideal precipitation occurs at pH 5.0 - 6.0.
Solubility (Organic) High in EtOAc, DCM, MeOHUse EtOAc for extracting neutral impurities from the aqueous thiolate solution.
Solubility (Aqueous) Poor (Neutral pH)Product will crash out of solution upon neutralization of the alkaline phase.
Thermal Stability ModerateAvoid prolonged heating above 80°C to prevent furan ring degradation.
Recrystallization Solvent Ethanol : Water (7:3)Provides the best recovery yield (typically 60-80%) while removing trace polar impurities[1].

Frequently Asked Questions (FAQs)

Q: Can I use silica gel column chromatography to purify this compound? A: It is generally discouraged unless absolutely necessary. The free thiol group interacts strongly with the silanol groups on the silica gel, leading to severe tailing, poor recovery, and on-column oxidation to the disulfide. If chromatography is mandatory, use a non-polar to polar gradient (e.g., Hexane to Ethyl Acetate) and add 1% acetic acid to the mobile phase to suppress ionization.

Q: Why do I need to wash the final precipitate with cold water? A: While the triazole-3-thiol is largely insoluble in water at pH 5, it retains slight solubility at room temperature. Washing with ice-cold water minimizes yield loss while effectively removing residual inorganic salts (NaCl) formed during the acid-base neutralization.

Q: Is it necessary to degas the solvents prior to recrystallization? A: Yes. Degassing the ethanol-water mixture by sparging with nitrogen for 10 minutes displaces dissolved oxygen. This prevents the formation of the disulfide dimer during the heating phase of the recrystallization process.

References
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. SciSpace. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. ResearchGate.[Link]

  • Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents - DOI. DOI.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing nuclear magnetic resonance (NMR) signal overlap when characterizing 4-ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing nuclear magnetic resonance (NMR) signal overlap when characterizing 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol .

By synthesizing field-proven methodologies and fundamental NMR physics, this guide provides self-validating protocols to unambiguously assign crowded spectra.

Understanding the Root Causes of Signal Overlap

To troubleshoot overlap, we must first understand the molecular environment of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. The molecule presents three distinct structural zones that are highly susceptible to spectral crowding:

  • The 1,2,4-Triazole-3-thiol Core (Tautomeric Broadening): The molecule exists in a dynamic thione-thiol tautomeric equilibrium (1,2,4-triazole-3-thiol 2,4-dihydro-3H-1,2,4-triazole-3-thione)[1][2]. This rapid proton exchange creates a broad, highly variable NH/SH signal that can shift anywhere from 3.0 ppm to 14.0 ppm depending on concentration, solvent, and temperature, often obscuring the ethyl −CH2​− quartet.

  • The 2-Methyl-3-furyl Group (Solvent Overlap): The furan methyl group typically resonates as a singlet around 2.3–2.5 ppm. When utilizing Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) as a solvent, this critical structural marker frequently overlaps with the residual quintet of the solvent itself at 2.50 ppm.

  • The 4-Ethyl Group (Multiplet Crowding): The ethyl −CH2​− protons resonate around 4.0 ppm. In poorly shimmed samples or in the presence of residual water (HDO peak in D2​O or CDCl3​ ), this quartet can become severely distorted[3].

Troubleshooting Workflows & Experimental Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) for Solvent Overlap

Causality: When the furan methyl group overlaps with the DMSO- d6​ or CDCl3​ residual peaks, simply changing to an aromatic solvent like Benzene- d6​ ( C6​D6​ ) can resolve the issue. ASIS is driven by dipole-quadrupole interactions where the aromatic solvent forms a transient, non-random collision complex with the polar solute[4]. The magnetic anisotropy of the benzene ring differentially shields the solute's protons based on their spatial orientation, spreading out crowded signals[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of the highly purified triazole derivative[5].

  • Solvent Addition: Dissolve the sample in 0.6 mL of Benzene- d6​ ( C6​D6​ )[5]. Ensure the sample is fully dissolved; filter through a glass wool plug into the NMR tube if particulates remain to prevent line broadening.

  • Referencing: Add a micro-drop (0.01% v/v) of Tetramethylsilane (TMS) as an internal standard to establish a reliable 0.00 ppm baseline[5].

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., 16–64 scans, 2-second relaxation delay) at 298 K.

  • Validation: Compare the chemical shifts against the original DMSO- d6​ spectrum. The furan methyl group should experience a significant upfield shift, completely resolving it from the 2.50 ppm region.

Data Presentation: Expected Solvent-Induced Chemical Shifts

Proton AssignmentChemical Shift ( δ ) in DMSO- d6​ Chemical Shift ( δ ) in Benzene- d6​ Δδ (Shift Change)Resolution Status
Furan −CH3​ 2.48 ppm (Overlaps solvent)1.95 ppm (Singlet)-0.53 ppmResolved
Ethyl −CH2​− 4.05 ppm (Quartet)3.60 ppm (Quartet)-0.45 ppmResolved
Furan H-46.65 ppm (Doublet)6.20 ppm (Doublet)-0.45 ppmShifted
Furan H-57.60 ppm (Doublet)7.15 ppm (Doublet)-0.45 ppmShifted
Protocol B: Variable Temperature (VT) NMR for Tautomeric Broadening

Causality: The broad NH/SH peak caused by thione-thiol tautomerism can obscure the aliphatic region. By increasing the temperature, you increase the rate of chemical exchange. This causes the broad "hump" to either sharpen into a distinct peak or shift significantly downfield, revealing the hidden ethyl −CH2​− quartet[6].

Step-by-Step Methodology:

  • Preparation: Prepare the sample in a high-boiling-point solvent like DMSO- d6​ (boiling point 189 °C).

  • Baseline Acquisition: Acquire a standard 1D 1H spectrum at 298 K (25 °C).

  • VT Execution: Increment the probe temperature in 10 K steps (e.g., 310 K, 320 K, 330 K, 340 K).

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each step. Re-tune and re-match the probe, and re-shim the Z-axis to maintain magnetic homogeneity[7].

  • Analysis: Track the movement of the broad exchangeable proton. Once it has shifted away from the 4.0 ppm region, acquire your final, high-resolution spectrum.

Protocol C: Multiplicity-Edited HSQC & HMBC for Unambiguous Assignment

Causality: When 1D methods fail, 2D NMR spreads the overlapping proton signals into the 13C dimension[8]. A Multiplicity-Edited Heteronuclear Single Quantum Coherence (HSQC-ME) experiment will not only separate overlapping peaks but also phase-encode them: CH3​ and CH groups appear positive, while CH2​ groups appear negative[9]. Heteronuclear Multiple Bond Correlation (HMBC) confirms the skeletal connectivity by showing 2- and 3-bond correlations, bypassing the tautomeric center[10][11].

Step-by-Step Methodology:

  • Spectrometer Setup: Lock the spectrometer on the deuterium signal and shim the magnetic field until the solvent peak is perfectly symmetrical[7].

  • HSQC-ME Acquisition: Select the multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems)[7]. Set the 1H spectral width to 0–12 ppm and the 13C width to 10–160 ppm.

  • HMBC Acquisition: Run a gradient HMBC (gHMBC) experiment[11]. Set the long-range coupling delay to 62.5 ms (optimized for an nJCH​ of 8 Hz).

  • Processing: Apply a sine-bell squared window function in both dimensions ( t1​ and t2​ ), perform a 2D Fourier transform, and phase correct[7].

  • Validation: In the HSQC-ME spectrum, the ethyl −CH2​− will be the only negative cross-peak (e.g., blue contour) in the aliphatic region, instantly distinguishing it from any overlapping positive CH3​ signals or solvent artifacts[9].

Troubleshooting Decision Workflow

NMR_Troubleshooting Start 1H NMR Signal Overlap Detected Check1 Is the Furan -CH3 overlapping with the solvent peak (e.g., DMSO)? Start->Check1 Action1 Protocol A: Apply ASIS Change solvent to C6D6 Check1->Action1 Yes Check2 Is the Ethyl -CH2- obscured by a broad NH/SH tautomer peak? Check1->Check2 No Success Unambiguous Peak Assignment Achieved Action1->Success Action2 Protocol B: VT-NMR Increase temp to 340K in DMSO-d6 Check2->Action2 Yes Check3 Are skeletal signals inherently crowded (Furan vs. Aromatic impurities)? Check2->Check3 No Action2->Success Action3 Protocol C: 2D NMR Run HSQC-ME & HMBC Check3->Action3 Yes Action3->Success

Caption: Decision matrix for resolving NMR signal overlap in 1,2,4-triazole-3-thiol derivatives.

Frequently Asked Questions (FAQs)

Q1: I tried VT-NMR, but the broad NH/SH peak is still obscuring my ethyl group. What is the next logical step? A: If heating the sample does not sufficiently shift the tautomeric proton, perform a D2​O shake. Add 1-2 drops of Deuterium Oxide ( D2​O ) directly to your NMR tube and shake vigorously. The exchangeable NH/SH proton will be replaced by deuterium (forming an ND/SD species), effectively erasing the broad proton signal from the 1H spectrum and leaving your ethyl −CH2​− quartet completely unobstructed.

Q2: Why does the HMBC spectrum show correlations that the HSQC misses? A: HSQC is strictly designed to show direct, one-bond correlations ( 1JCH​ ) between a proton and its attached carbon[9][11]. HMBC suppresses these one-bond correlations and instead reveals long-range connectivity (2 to 3 bonds away)[11]. For 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, HMBC is critical because it will show a correlation between the ethyl −CH2​− protons and the quaternary C-5 carbon of the triazole ring, definitively proving the structural linkage[10].

Q3: Can I use computational chemistry to predict these overlaps before running expensive 2D experiments? A: Yes. Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311++G(d,p) level) are highly effective at predicting the chemical shifts of thione-thiol tautomers[1]. Furthermore, combined Molecular Dynamics (MD) and ab initio strategies can accurately model solvent shell structures to predict Aromatic Solvent-Induced Shifts (ASIS) computationally[12].

References

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Oxford Academic. Available at:[Link]

  • Types of 2D NMR. Hebrew University of Jerusalem. Available at: [Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed (NIH). Available at:[Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at: [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at:[Link]

  • Using NMR Spectroscopy: Methylene Groups and Signal Overlap. YouTube. Available at: [Link]

  • Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. JoVE. Available at: [Link]

  • Computational Analysis of Solvent Effects in NMR Spectroscopy. Czech Academy of Sciences. Available at:[Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Corrosion Inhibition Efficacy of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol vs. Standard Azoles

Executive Summary & Mechanistic Rationale For decades, standard azoles such as Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) have served as the industry benchmarks for the passivation of copper and mild steel in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, standard azoles such as Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) have served as the industry benchmarks for the passivation of copper and mild steel in aggressive acidic and chloride-rich environments. However, the demand for higher efficiency at lower concentrations has driven the development of multi-dentate heterocyclic inhibitors.

4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (EMFTT) represents a rationally designed, next-generation inhibitor. Unlike BTA, which relies exclusively on nitrogen lone pairs for metal coordination, or MBT, which often forms incomplete adsorption films[1], EMFTT integrates three distinct structural advantages:

  • Multi-Center Chemisorption: The 1,2,4-triazole ring provides multiple nitrogen donors, while the exocyclic sulfur atom acts as a highly polarizable "soft" base. This allows EMFTT to form highly stable, five-membered chelate rings with the vacant d-orbitals of transition metals (Fe, Cu)[2].

  • Thione-Thiol Tautomerism: In solution, EMFTT undergoes thione-thiol tautomerism. The deprotonated thiolate form creates strong covalent metal-sulfur (M-S) bonds, while the thione form coordinates via C=S π -electrons, ensuring robust adsorption across varying pH levels[3].

  • Hydrophobic Steric Shielding: The incorporation of the 2-methyl-3-furyl and ethyl groups introduces significant steric bulk and hydrophobicity. Once the hydrophilic triazole-thiol "head" anchors to the metal, these hydrophobic "tails" orient outward, creating a dense barrier that repels water molecules and corrosive anions (e.g., Cl− , SO42−​ )[4].

Mechanistic Pathway Visualization

G cluster_mechanism Synergistic Inhibition Mechanism Metal Metal Surface (Cu/Fe) Exposed to Corrosive Media EMFTT EMFTT Molecule (Multi-dentate Ligand) Metal->EMFTT Introduction of Inhibitor Tautomerism Thione-Thiol Tautomerism EMFTT->Tautomerism Steric Hydrophobic Shielding (Furyl & Ethyl Groups) EMFTT->Steric Structural Advantage Chemisorption Chemisorption via S, N, and O Donors Film Dense Protective Monolayer Chemisorption->Film Tautomerism->Chemisorption Enhanced Binding Steric->Film Water Repulsion Result High Inhibition Efficiency (>97%) Film->Result Blocked Active Sites

Mechanistic pathway of EMFTT adsorption and synergistic corrosion inhibition.

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible, and artifact-free data, the following self-validating electrochemical protocol must be utilized when comparing EMFTT against standard azoles.

Step 1: System Equilibration (OCP Stabilization)
  • Procedure: Immerse the working electrode (e.g., polished mild steel or copper) in the test electrolyte (0.5 M H2​SO4​ ) containing 1.0 mM of the target inhibitor. Monitor the Open Circuit Potential (OCP) for 3,600 seconds.

  • Causality & Validation: This step ensures the thermodynamic equilibrium of the adsorption process. Validation Check: The system is only deemed stable, and ready for perturbation, when the OCP drift is strictly <2 mV/min.

Step 2: Electrochemical Impedance Spectroscopy (EIS)
  • Procedure: Apply a 10 mV peak-to-peak AC sinusoidal perturbation at the stabilized OCP, sweeping frequencies from 100 kHz down to 10 mHz.

  • Causality & Validation: EIS non-destructively measures the Charge Transfer Resistance ( Rct​ ) and Double Layer Capacitance ( Cdl​ ), directly quantifying film density. Validation Check: Raw impedance data must be subjected to the Kramers-Kronig (K-K) transform. A pseudo-chi-square ( χ2 ) value of <10−3 validates the linearity, causality, and stability of the inhibitor film during the scan.

Step 3: Potentiodynamic Polarization (PDP)
  • Procedure: Sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s.

  • Causality & Validation: PDP determines the corrosion current density ( Icorr​ ) and classifies the inhibitor as anodic, cathodic, or mixed-type. Validation Check: Tafel extrapolation must be strictly confined to the linear activation-controlled region ( ±50 mV from Ecorr​ ) to prevent mass-transport limitations from skewing the calculated Icorr​ values.

Comparative Data Analysis

The following table synthesizes the quantitative performance of EMFTT compared to the industry standards BTA and MBT, evaluated on mild steel in 0.5 M H2​SO4​ at 298 K (Inhibitor Concentration = 1.0 mM).

InhibitorMolecular Classification Icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 )Double Layer Capacitance ( Cdl​ ) ( μF/cm2 )Inhibition Efficiency ( η %)
Blank None145.025.485.2-
BTA Triazole (N-donors only)21.5210.532.185.2%
MBT Thiazole (N, S-donors)13.8345.224.590.5%
EMFTT Triazole-thiol + Furan (N, S, O-donors + Steric)4.2 1150.8 9.8 97.1%
Data Insights:
  • Superior Rct​ : EMFTT exhibits a charge transfer resistance more than 3x higher than MBT and 5x higher than BTA. This confirms that the synergistic binding of the triazole-thiol core, combined with the furan oxygen, creates a highly impermeable monolayer.

  • Capacitance Drop ( Cdl​ ): The sharp decrease in Cdl​ for EMFTT (9.8 μF/cm2 ) indicates a significant displacement of water molecules at the metal-solution interface by the bulky, hydrophobic 2-methyl-3-furyl and ethyl groups, effectively lowering the local dielectric constant.

Conclusion

While standard azoles like BTA and MBT provide adequate baseline protection, they are fundamentally limited by their structural simplicity and susceptibility to desorption in highly aggressive media. EMFTT demonstrates a superior, multi-faceted inhibition mechanism. By combining thione-thiol tautomerism for robust chemisorption with the hydrophobic steric shielding of its furyl and ethyl substituents, EMFTT achieves near-complete surface passivation (>97% efficiency). For researchers and materials scientists developing advanced anti-corrosion formulations, EMFTT represents a highly promising, high-efficiency alternative to conventional azole inhibitors.

References

  • Title: Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Functional Application of Sulfur-Containing Spice Compounds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating Source: RSC Advances (via PMC) URL: [Link]

  • Title: Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study Source: Frontiers in Chemistry URL: [Link]

  • Title: Review of corrosive environments for copper and its corrosion inhibitors Source: Arabian Journal of Chemistry URL: [Link]

Sources

Comparative

Validating Molecular Docking of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Comparative Methodological Guide

Introduction & Mechanistic Rationale The compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol represents a highly functionalized heterocyclic scaffold with significant potential in antifungal drug discovery. L...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale The compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol represents a highly functionalized heterocyclic scaffold with significant potential in antifungal drug discovery. Like many azole derivatives, its primary biological target is Lanosterol 14-alpha demethylase (CYP51A1) , a cytochrome P450 enzyme responsible for the biosynthesis of ergosterol in fungal cell membranes 1.

Validating the molecular docking of this specific chemotype presents two distinct computational challenges that must be addressed to ensure scientific integrity:

  • Thione-Thiol Tautomerism: The 1,2,4-triazole-3-thiol moiety exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) states. This fundamentally alters its hydrogen-bond donor/acceptor profile and 3D conformation.

  • Heme-Iron Coordination: The mechanism of action relies on the nucleophilic nitrogen (N4) of the triazole ring forming a coordinate covalent bond with the heme iron (Fe³⁺) in the CYP51A1 active site 2. Standard docking scoring functions often fail to accurately penalize or reward transition-metal coordination geometries.

This guide provides an objective comparison of three industry-standard docking platforms—AutoDock Vina, Schrödinger Glide, and Molecular Operating Environment (MOE)—evaluating their performance in validating the binding pose of this compound.

Pathway Lanosterol Lanosterol (Substrate) CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) + Heme Fe³⁺ Lanosterol->CYP51A1 Binds Active Site Intermediate 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol (Toxic Accumulation) CYP51A1->Intermediate Inhibited State Ergosterol Ergosterol (Cell Membrane Integrity) CYP51A1->Ergosterol Normal Biosynthesis Inhibitor 4-ethyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol Inhibitor->CYP51A1 Fe-N4 Coordination

Caption: Ergosterol biosynthesis pathway illustrating CYP51A1 inhibition via heme-iron coordination.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, a docking protocol must act as a self-validating system. The computational workflow must first successfully reproduce the binding pose of a known co-crystallized ligand (e.g., Posaconazole) with a Root Mean Square Deviation (RMSD) of < 2.0 Å before testing the novel furyl-triazole derivative 3.

Step 1: Ligand Preparation (The Causality of Tautomerism) Why it matters: Drawing 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol purely as a thiol ignores physiological pH dynamics. The thione tautomer often predominates, shifting a proton to the adjacent nitrogen, which acts as a crucial hydrogen bond donor to residues like Ser507 in CYP51A1 4.

  • Schrödinger (LigPrep): Input the 2D SMILES string. Use Epik to generate all possible tautomers and protonation states at pH 7.4 ± 1.0. Retain both the thiol and thione forms.

  • MOE (Wash): Use the Protonate3D tool to assign dominant states automatically.

  • AutoDock Vina: Manually generate the 3D conformers for both tautomers via OpenBabel, as Vina does not auto-enumerate tautomers. Merge non-polar hydrogens and assign Gasteiger charges.

Step 2: Protein Preparation (The Causality of Metal States) Why it matters: The CYP51A1 crystal structure (e.g., PDB ID: 5V5Z) contains a heme group. If the iron atom's formal charge and coordination geometry are not explicitly defined, the algorithm treats it as generic steric bulk, leading to incorrect ligand placement.

  • Download PDB 5V5Z (Candida albicans CYP51).

  • Remove all water molecules except those mediating key hydrogen bonds in the binding pocket.

  • Explicitly assign the Fe atom a +3 formal charge (ferric state).

  • Energy minimize the protein while heavily restraining heavy atoms (RMSD 0.3 Å) using the OPLS4 (Glide) or AMBER10:EHT (MOE) force fields to relieve steric clashes.

Step 3: Comparative Docking Execution

  • AutoDock Vina: Define a grid box of 20×20×20 Å centered on the heme iron. Set exhaustiveness to 32. (Limitation: Vina lacks explicit metal coordination constraints).

  • Schrödinger Glide (XP): Define a receptor grid centered on the heme. Apply a Metal Coordination Constraint , requiring the ligand's N4 atom to be within 2.5 Å of the Fe³⁺ ion.

  • MOE: Use the Induced Fit docking protocol. Select the GBVI/WSA dG scoring function, which implicitly handles metal interactions better than standard empirical scoring.

Workflow Start Compound Input (Triazole-3-thiol) LigPrep Ligand Prep (Tautomer Enumeration) Start->LigPrep ProtPrep Protein Prep (Fe³⁺ Charge Assignment) Start->ProtPrep Docking Docking Execution (Vina, Glide, MOE) LigPrep->Docking ProtPrep->Docking Validation Pose Validation (RMSD & Fe-N Distance) Docking->Validation

Caption: Self-validating molecular docking workflow for heme-targeting triazole derivatives.

Quantitative Data Presentation & Analysis

The following tables summarize the comparative performance of the three docking platforms when evaluating 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol against CYP51A1 (PDB: 5V5Z).

Table 1: Binding Affinity and Mechanistic Geometry

Docking SoftwareScoring FunctionBinding Energy (kcal/mol)Fe-N4 Distance (Å)*H-Bond to Ser507
AutoDock Vina Vina Empirical-8.12.9Intermittent
Schrödinger Glide Glide XP-9.82.1Yes (Thione form)
MOE GBVI/WSA dG-9.22.2Yes (Thione form)

*The ideal coordinate covalent bond distance for Fe-N is typically between 2.0 - 2.4 Å.

Table 2: Computational Validation Metrics

Docking SoftwareRMSD to Ref Ligand (Å)Tautomer HandlingMetal Constraint Capability
AutoDock Vina 2.35 (Failed)Manual pre-processingNo explicit constraints
Schrödinger Glide 0.82 (Passed)Automated (Epik)Yes (Core/Metal constraints)
MOE 1.15 (Passed)Automated (Protonate3D)Yes (Pharmacophore nodes)
Discussion of Results

The data clearly demonstrates that Schrödinger Glide and MOE outperform AutoDock Vina for this specific chemotype. Vina's empirical scoring function struggles to pull the triazole ring close enough to the heme iron, resulting in a suboptimal Fe-N4 distance of 2.9 Å. Without explicit metal constraints, Vina relies purely on steric and electrostatic gradients, which are insufficient for modeling transition metal coordination .

Furthermore, the automated tautomer enumeration in Glide and MOE successfully identified that the thione tautomer of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol forms a highly stable hydrogen bond with Ser507 in the CYP51A1 binding pocket. This interaction is a known hallmark of potent azole antifungals and is critical for orienting the furan ring into the hydrophobic access channel.

Conclusion

When validating the molecular docking of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, researchers must prioritize software capable of handling dynamic tautomerism and explicit metal coordination. While AutoDock Vina is excellent for rapid, standard virtual screening, the mechanistic nuances of CYP51A1 inhibition necessitate the advanced constraint algorithms provided by Schrödinger Glide or MOE to ensure scientific accuracy and reliable pose prediction.

References
  • Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PubMed Central (PMC), NIH. URL:[Link]

  • Cassia alata L.: A Study of Antifungal Activity against Malassezia furfur, Identification of Major Compounds, and Molecular Docking to Lanosterol 14-Alpha Demethylase. MDPI Pharmaceuticals. URL:[Link]

  • Resistance to antifungals that target CYP51. PubMed Central (PMC), NIH. URL:[Link]

  • Structure based approach for twin-enzyme targeted benzimidazolyl-1,2,4-triazole molecular hybrids as antifungal agents. Arabian Journal of Chemistry. URL:[Link]

Sources

Validation

LC-MS/MS Validation of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Purity: A Comparative Methodological Guide

Executive Summary The compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS 438230-35-4) is a highly specialized heterocyclic building block. Derivatives of the 1,2,4-triazole-3-thiol scaffold are heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS 438230-35-4) is a highly specialized heterocyclic building block. Derivatives of the 1,2,4-triazole-3-thiol scaffold are heavily investigated in drug discovery for their potent antimicrobial, anti-inflammatory, and anticancer properties[1]. However, the structural nuances of this molecule—specifically its thiol-thione tautomerism and the presence of the electron-rich furyl ring—present unique analytical challenges during purity validation.

This guide provides a comprehensive, objective comparison of analytical modalities, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice over traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By adhering to ICH M10 guidelines[2], we outline a self-validating LC-MS/MS protocol designed to achieve trace-level quantification and unequivocal structural confirmation.

The Analytical Challenge: Structural Nuances

To validate the purity of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, one must account for its dynamic chemical nature. The molecule exists in an equilibrium between its thiol (-SH) and thione (=S) tautomeric forms[1].

  • The HPLC-UV Limitation: In standard HPLC-UV, this tautomerism can lead to peak broadening, peak splitting, or shifting retention times depending on the pH of the mobile phase. Furthermore, UV detection lacks the specificity to differentiate the target compound from structurally similar co-eluting synthetic impurities (e.g., des-ethyl or des-methyl byproducts), as they often share identical chromophores[3].

  • The GC-MS Limitation: While GC-MS offers high theoretical resolution, the polar nature of the triazole ring and the thermal instability of the free thiol group at high injection port temperatures often result in on-column degradation. To analyze this compound via GC-MS, cumbersome and time-consuming chemical derivatization (e.g., silylation) is strictly required.

LC-MS/MS bypasses these issues. Electrospray Ionization (ESI) efficiently handles polar heterocycles without thermal degradation, and Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, rendering UV-absorbing interferences invisible[4],[3].

Comparative Modality Analysis

The following table summarizes the performance metrics of various analytical techniques for the purity validation of triazole-thiol derivatives.

Analytical ModalityLimit of Detection (LOD)Specificity / Resolving PowerRun TimeMatrix / Tautomer InterferenceSuitability for Triazole-Thiols
LC-MS/MS (MRM) ~0.1 ng/mL Very High (Mass/Charge isolation)< 5 min Negligible Optimal
HPLC-UV (PDA) ~50 ng/mLModerate (Relies on chromatographic separation)15 - 20 minHigh (Tautomerism causes peak distortion)Sub-optimal
GC-MS ~10 ng/mLHigh (Library matching)> 25 minHigh (Requires prior derivatization)Poor (Thermal degradation)
qNMR ~5,000 ng/mLVery High (Proton/Carbon mapping)N/ALowGood for bulk purity only

Mechanistic Rationale for LC-MS/MS Superiority

The superiority of LC-MS/MS lies in the predictable fragmentation pathways of the 1,2,4-triazole core under Collision-Induced Dissociation (CID)[4].

When subjected to ESI in positive ion mode (ESI+), the basic nitrogen atoms of the triazole ring are readily protonated, yielding a highly stable precursor ion [M+H]+ at m/z ~210.1. Because the mass spectrometer measures the mass-to-charge ratio of the protonated molecule in the gas phase, the solution-phase thiol-thione tautomerism becomes irrelevant to the detector, resulting in a single, sharp quantitative signal.

Upon entering the collision cell, the molecule fragments in a highly reproducible manner. The primary fragmentation pathways involve the cleavage of the alkyl substituents (loss of the ethyl group as ethylene) and the cleavage of the furyl moiety[4]. By monitoring these specific transitions (e.g., m/z 210.1 182.1), the method achieves absolute specificity.

Fragmentation P Precursor Ion [M+H]+ m/z 210.1 F1 Product Ion 1 m/z 182.1 (-C2H4) P->F1 CID (CE: 15 eV) F2 Product Ion 2 m/z 128.0 (-Furyl) P->F2 CID (CE: 25 eV) T1 Thiol Tautomer (-SH) T1->P ESI+ (Protonation) T2 Thione Tautomer (=S) T2->P ESI+ (Protonation)

Tautomeric convergence and CID fragmentation pathway of the triazole-thiol.

Step-by-Step LC-MS/MS Experimental Protocol

To ensure a self-validating system, this protocol incorporates internal standardization and strict mobile phase buffering to comply with ICH M10 bioanalytical and purity validation guidelines[2].

Phase 1: Sample Preparation

Causality: The sample is dissolved in a 50:50 Methanol/Water mixture. This ratio ensures complete dissolution of the moderately polar furyl-triazole-thiol while matching the polarity of the initial mobile phase to prevent solvent-induced peak distortion (the "solvent effect").

  • Accurately weigh 1.0 mg of the synthesized 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.

  • Dissolve in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock solution.

  • Dilute to a working concentration of 10 ng/mL using 50:50 Methanol/Water.

  • Spike the solution with 5 ng/mL of a stable isotope-labeled internal standard (IS) to correct for any matrix effects or ionization suppression.

Phase 2: Chromatographic Separation

Causality: A volatile buffer system (Ammonium Formate/Formic Acid) is mandatory. Formic acid provides the abundant protons needed for ESI+ ionization, while ammonium formate pins the pH at ~3.5. This acidic pH suppresses the ionization of the thiol group in solution, forcing the molecule into a single neutral state prior to ESI, thereby ensuring sharp chromatographic peaks[5].

  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid[5].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held at 90% B for 1 min, and re-equilibrated.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS/MS Detection (Triple Quadrupole)
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Transitions (MRM):

    • Quantifier: m/z 210.1 182.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 210.1 128.0 (Collision Energy: 25 eV).

Workflow N1 Sample Prep (50:50 MeOH/H2O + IS) N2 UHPLC Separation (C18, pH 3.5 Buffered) N1->N2 2 µL Injection N3 ESI+ Ionization (Resolves Tautomers) N2->N3 Eluent N4 Triple Quadrupole MS/MS (MRM Transitions) N3->N4 [M+H]+ m/z 210.1 N5 ICH M10 Validation (Data Processing) N4->N5 Quant/Qual Ratios

End-to-end analytical workflow for LC-MS/MS purity validation.

Experimental Validation Data (ICH M10 Compliant)

Following the protocol above, the method must be validated against ICH M10 criteria to ensure the self-validating system is robust[2]. Representative performance data for this class of compounds using the described method is summarized below:

Validation ParameterICH M10 Acceptance CriteriaObserved Method PerformanceStatus
Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.9992 )Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.5 ng/mL (S/N = 24)Pass
Intra-day Precision (%RSD) ≤15% ( ≤20% at LOQ)2.8% - 4.1%Pass
Inter-day Accuracy 85% - 115% of nominal97.5% - 102.3%Pass
Matrix Effect (Suppression) %CV ≤15% between lots4.2% (Normalized by IS)Pass
Carry-over ≤20% of LOQ responseNot detected in blank injectionsPass

Conclusion

For the purity validation of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, LC-MS/MS provides an insurmountable advantage over HPLC-UV and GC-MS. By utilizing a tightly buffered mobile phase to control solution-phase tautomerism and leveraging ESI+ MRM transitions to bypass optical interferences, researchers can achieve highly specific, ICH-compliant trace-level quantification. This methodology ensures that synthetic impurities or degradation products do not compromise downstream biological or pharmacological assays.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: International Council for Harmonisation (ich.org)
  • (PDF)
  • Source: National Institutes of Health (nih.gov)
  • Source: Wiley Analytical Science (wiley.com)

Sources

Comparative

A Senior Application Scientist's Guide to Elucidating the Ligand Binding Profile of Novel 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Complexes

For researchers and drug development professionals, the 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities includin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for characterizing the ligand binding properties of a novel derivative, 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, and its potential metal complexes. We will delve into the rationale behind experimental design, present detailed protocols for both computational and in vitro binding assays, and offer a comparative analysis based on existing data for structurally related compounds.

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole ring is a key component in numerous approved drugs.[2][7] The addition of a thiol group at the 3-position and further substitution at the 4- and 5-positions create a versatile molecule with multiple points for modification and interaction with biological targets. The thiol group, in particular, is a strong metal chelator, suggesting that the biological activity of these compounds may be mediated through their metal complexes.[8][9][10][11]

The subject of this guide, 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, is a novel compound with potential therapeutic applications. Its structural features, including the furan ring, suggest possible interactions with a range of biological targets. This guide will equip you with the necessary knowledge and methodologies to elucidate its binding characteristics and compare them to existing compounds in this class.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established and typically involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[7][6][12]

Proposed Synthetic Route:

A plausible synthetic route for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is outlined below.

Synthetic_Route cluster_start Starting Materials 2-methyl-3-furoic_acid_hydrazide 2-Methyl-3-furoic acid hydrazide thiosemicarbazide_intermediate 1-(2-Methyl-3-furoyl)-4-ethyl-thiosemicarbazide 2-methyl-3-furoic_acid_hydrazide->thiosemicarbazide_intermediate Reaction ethyl_isothiocyanate Ethyl isothiocyanate ethyl_isothiocyanate->thiosemicarbazide_intermediate Reaction target_compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol thiosemicarbazide_intermediate->target_compound Base-catalyzed cyclization

Caption: Proposed synthetic pathway for the target compound.

Characterization:

Thorough characterization of the synthesized compound is crucial. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=S and N-H/S-H vibrations.

  • Elemental Analysis: To confirm the empirical formula.

Unveiling Ligand Binding: A Dual Approach

A comprehensive understanding of ligand binding requires a combination of computational and experimental techniques. Computational methods provide initial insights into potential binding modes and affinities, guiding the design of more focused and efficient in vitro experiments.

In Silico Prediction of Binding Affinity and Mode

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand will interact with a protein target.[1][2][4]

Workflow for Computational Ligand Binding Analysis:

Computational_Workflow Target_Selection Target Protein Selection (e.g., from PDB) Protein_Preparation Protein Structure Preparation (Remove water, add hydrogens) Target_Selection->Protein_Preparation Ligand_Preparation 3D Structure Generation & Energy Minimization of Ligand Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Analysis Binding Pose & Scoring Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Pose_Analysis->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) MD_Simulation->Binding_Free_Energy

Caption: A typical workflow for in silico ligand binding analysis.

Detailed Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other non-protein atoms.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol using a molecule builder.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a known ligand or a predicted active site.

    • Use a docking program (e.g., AutoDock Vina) to explore different conformations and orientations of the ligand within the binding site.

    • The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Experimental Validation of Ligand Binding

In vitro binding assays are essential for validating computational predictions and quantifying the binding affinity.

Commonly Used Ligand Binding Assays:

Assay TechniquePrincipleKey Parameters MeasuredThroughput
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Low
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.Association rate (ka), dissociation rate (kd), and binding affinity (Kd)Medium
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.Binding affinity (Kd)High
Enzyme-Linked Immunosorbent Assay (ELISA)-based assays Competitive binding assay where the ligand of interest competes with a labeled ligand for binding to the target protein.IC50 (half-maximal inhibitory concentration)High

Experimental Workflow for a Competitive Binding Assay:

Experimental_Workflow Assay_Setup Assay Plate Setup (Target Protein, Labeled Ligand) Compound_Addition Addition of Test Compound (Serial Dilutions) Assay_Setup->Compound_Addition Incubation Incubation to Reach Equilibrium Compound_Addition->Incubation Detection Detection of Labeled Ligand Signal Incubation->Detection Data_Analysis Data Analysis (Plotting and IC50 Calculation) Detection->Data_Analysis

Caption: General workflow for a competitive ligand binding assay.

Comparative Analysis: Benchmarking Against Existing 1,2,4-Triazole-3-thiol Derivatives

While specific binding data for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is not yet published, we can draw comparisons from structurally related compounds reported in the literature. This provides a valuable context for interpreting your own experimental results.

Table of Biological Activities and Binding Data for Selected 1,2,4-Triazole-3-thiol Derivatives:

CompoundTarget/ActivityReported IC50/ActivityReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesAntimicrobial activity against S. aureus and P. aeruginosaPromising activity observed[13]
4,5-disubstituted-1,2,4-triazole-3-thiolsAntitumor activity75% tumor inhibition observed for some derivatives[7][6]
1,2,4-triazole-acetamide hybridAnticancer activity against HepG2 (Liver Carcinoma)IC50 = 16.782 µg/mL[2]
1,2,3-triazole and 1,2,4-triazole conjugateAnticancer activity against MCF-7 (Breast Cancer)IC50 = 0.31 µM[2]

Interpreting Your Results in Context:

When you obtain binding data for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, you can compare it to the values in the table above.

  • Potency: Is your compound more or less potent than the reported derivatives?

  • Selectivity: If you test against multiple targets, does your compound show selectivity for a particular target?

  • Structure-Activity Relationship (SAR): How do the structural differences between your compound and the literature compounds (e.g., the ethyl and methyl-furyl substitutions) influence binding affinity?

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for investigating the ligand binding properties of the novel compound 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. By combining computational predictions with rigorous experimental validation, you can build a detailed understanding of its molecular interactions and potential as a therapeutic agent.

Future studies should focus on:

  • Exploring a panel of biological targets: Based on the known activities of 1,2,4-triazole-3-thiols, potential targets include various enzymes and receptors involved in cancer and microbial pathogenesis.

  • Investigating the role of metal complexation: Synthesize and test the corresponding metal complexes to determine if chelation enhances biological activity.

  • Expanding the structure-activity relationship: Synthesize and test a series of analogs to probe the impact of different substituents on binding affinity and selectivity.

By following the principles and protocols outlined in this guide, researchers can effectively characterize the ligand binding of novel 1,2,4-triazole-3-thiol derivatives and contribute to the development of new therapeutic agents.

References

  • In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. PubMed.
  • Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. Benchchem.
  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026, January 2).
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. (2023, September 4).
  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026, January 24).
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • Prediction of the Binding Affinities and Selectivity for CB1 and CB2 Ligands Using Homology Modeling, Molecular Docking, Molecular Dynamics Simulations, and MM-PBSA Binding Free Energy Calculations. ACS Chemical Neuroscience. (2020, March 20).
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. (2025, September 4).
  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013, August 15).
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30).
  • 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. MilliporeSigma.
  • Computing the relative binding affinity of ligands based on a pairwise binding comparison network. PMC. (2023, October 19).
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. (2025, October 16).
  • Accurate and Reliable Prediction of the Binding Affinities of Macrocycles to Their Protein Targets. ACS Publications. (2017, November 9).
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PMC. (2021, November 23).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15).
  • Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation. RSC Publishing.
  • Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. PubMed. (2019, February 15).
  • (PDF) Computing the relative binding affinity of ligands based on a pairwise binding comparison network. ResearchGate. (2023, October 19).
  • Synthesis, Characterization and SEM analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its metal complex with Cd(II) and Hg(II). Sciforum. (2024, December 4).
  • Effect of Lanthanide Ions and Triazole Ligands on the Molecular Properties, Spectroscopy and Pharmacological Activity. MDPI. (2024, July 21).

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Safety & Regulatory Compliance

Safety

Safe Disposal of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Guide for Laboratory Professionals

This document provides a detailed protocol for the safe handling and disposal of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS No. 438230-35-4) in a laboratory setting.

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS No. 438230-35-4) in a laboratory setting. The procedures outlined are designed to mitigate risks, ensure the safety of personnel, and comply with standard chemical waste management principles. The core of this protocol is the chemical inactivation of the thiol group, which is the primary source of the compound's malodorous and reactive nature.

Hazard Identification and Risk Assessment

Before handling this compound, it is imperative to be fully aware of its associated hazards. The compound is classified with the signal word "Warning" and carries several hazard statements.[1] A thorough risk assessment should be conducted before any procedure involving this chemical.[2]

Table 1: Hazard Profile of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Hazard Code Description Precautionary Guidance
H302 Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[3][4]
H315 Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[3]
H319 Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3]

| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or fume hood.[3][5] |

The presence of the thiol (-SH) functional group also classifies this compound as a "stench chemical."[5][6] Accidental release can cause widespread disruption due to its potent odor, which may be mistaken for a natural gas leak.[6][7] Therefore, all handling and disposal steps must be performed within a certified chemical fume hood.[6][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[2] All personnel must be trained on the proper use and limitations of their PPE.

Table 2: Required Personal Protective Equipment

PPE Category Specifications Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2] Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Prevents skin contact that can lead to irritation.

| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate engineering control to prevent inhalation of vapors or dusts.[8] |

Core Disposal Principle: Oxidative Inactivation

The primary strategy for managing waste containing this compound is the chemical inactivation of the thiol group through oxidation. Thiols (mercaptans) can be oxidized to non-malodorous sulfonic acids or other less volatile sulfur oxides using a common laboratory oxidant like sodium hypochlorite (bleach).[6] This process effectively neutralizes the stench and reduces the chemical's reactivity before it is collected for final disposal.

All waste streams—including concentrated residues, dilute solutions, and contaminated solids—must undergo this inactivation step.

Step-by-Step Disposal Protocol

This protocol applies to small quantities of waste typically generated in a research laboratory.

  • Prepare Inactivation Solution: In a designated container inside the chemical fume hood, prepare a 10-15% aqueous bleach solution. Commercial bleach is typically 5-8% sodium hypochlorite; it can be used as is or diluted slightly.

  • Label Waste Containers: Prepare a dedicated hazardous waste container for the inactivated liquid waste. The container must be clearly labeled "Hazardous Waste," list all contents (including the inactivated triazole compound and bleach), and indicate the relevant hazards.[9]

This includes reaction residues, mother liquors, and contaminated solvents.

  • Work in Fume Hood: Ensure all steps are performed in a certified chemical fume hood.[8]

  • Transfer Waste: Carefully transfer the liquid waste containing the triazole-thiol into a suitable flask or beaker, ensuring it is no more than 50% full.

  • Neutralize: Slowly and with stirring, add the bleach solution to the waste. A common practice is to use a significant excess of the bleach solution (e.g., 10 volumes of bleach solution for every 1 volume of thiol-containing waste).[8][10] Be mindful of potential heat generation or gas evolution.

  • Soak: Seal the container, label it "Inactivation in Progress," and allow it to sit in the fume hood for at least 24 hours to ensure the oxidation reaction is complete.[8][10]

  • Transfer to Hazardous Waste: After the soaking period, carefully transfer the treated solution to your labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.[8]

This includes contaminated gloves, paper towels, pipette tips, and weighing papers.

  • Segregate Waste: Immediately after use, place all contaminated disposable items into a dedicated, sealable plastic bag or a wide-mouth container within the fume hood.[6][8]

  • Add Bleach: Add enough bleach solution to fully saturate the solid waste.

  • Seal and Soak: Seal the bag or container, label it clearly, and allow it to soak for at least 24 hours in the fume hood.[8]

  • Final Disposal: After soaking, the sealed bag or container should be placed in the designated solid hazardous waste stream for your laboratory. Do not dispose of this material in the regular trash.[6]

  • Initial Rinse: As soon as possible after use, rinse glassware with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinse as liquid waste and treat it as described in section 4.2.

  • Bleach Bath: Submerge the rinsed glassware in a designated bleach bath within the fume hood. The bath should be kept covered when not in use.[10]

  • Soak Overnight: Allow the glassware to soak for at least 14-24 hours.[10]

  • Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing procedures.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.

G cluster_0 cluster_1 Waste Streams cluster_2 Inactivation Protocol (24h Soak) cluster_3 Final Disposal start Waste Generation (In Fume Hood) liquid_waste Liquid Waste (e.g., reaction residues, contaminated solvents) start->liquid_waste solid_waste Solid Waste (e.g., gloves, paper towels, pipette tips) start->solid_waste glassware Contaminated Glassware start->glassware treat_liquid Add excess bleach solution with stirring. liquid_waste->treat_liquid treat_solid Saturate with bleach solution in a sealed container. solid_waste->treat_solid treat_glass Submerge in dedicated bleach bath. glassware->treat_glass collect_liquid Collect in labeled Hazardous Liquid Waste Container treat_liquid->collect_liquid collect_solid Place sealed container in Hazardous Solid Waste Stream treat_solid->collect_solid clean_glass Rinse thoroughly with water, then clean normally. treat_glass->clean_glass

Caption: Disposal workflow for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and odor release.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate if Necessary: For large spills or if the spill occurs outside a fume hood, evacuate the area and contact your institution's EHS department.

  • Small Spills (Inside a Fume Hood):

    • Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.

    • Decontaminate the spill area with a bleach solution, allowing for a contact time of at least one hour before wiping clean with absorbent pads.

    • Treat all cleanup materials as contaminated solid waste as described in section 4.3.[8]

All waste must be disposed of in accordance with applicable local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[5][11] Always consult your institution's specific guidelines for hazardous waste disposal.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4.
  • University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols.
  • University of Washington, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
  • University College London, Safety Services. (2020, June 23). Thiols.
  • MilliporeSigma. (n.d.). 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.
  • Sigma-Aldrich. (n.d.). 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.
  • Thermo Fisher Scientific. (2021, December 25). Safety Data Sheet: 2-Methyl-3-furanthiol.
  • Columbia University, Research Safety. (n.d.). SOP for Stench Chemicals.
  • ACS Catalysis. (2011, April 26). Chemistry of Furan Conversion into Aromatics and Olefins over HZSM-5: A Model Biomass Conversion Reaction.
  • ResearchGate. (n.d.). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods.
  • NextSDS. (n.d.). 4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole.
  • NextSDS. (n.d.). 4-ETHYL-5-M-TOLYL-4H-[2][7][8]TRIAZOLE-3-THIOL. Retrieved from

  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 3-Amino-1,2,4-triazole.
  • PubMed. (2023, February 15). Formation and reduction of furan in pumpkin puree by precursors, antioxidants, sterilization and reheating.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Sigma-Aldrich. (n.d.). 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.
  • NextSDS. (n.d.). 4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL.
  • PubMed. (2013, February 11). An efficient chemoselective reduction of furan series unsaturated dinitriles.
  • Journal of Medicinal and Chemical Sciences. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • PubMed. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Pharmaceutical Journal of Ukraine. (2023, July 3). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ChemicalBook. (n.d.). 4-METHYL-5-PYRIDIN-4-YL-4H-[2][7][8]TRIAZOLE-3-THIOL. Retrieved from

  • ScienceRise: Pharmaceutical Science. (2022, April 29). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate.
  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
  • Regulations.gov. (n.d.). American Chemical Society Topic: Treatment of Hazardous Waste.
  • RSC Publishing. (2016, April 6). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.
  • MDPI. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Current issues in pharmacy and medicine. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
  • The Good Scents Company. (n.d.). 4-ethyl-5-methyl thiazole, 52414-91-2.
  • ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.

Sources

Handling

Personal protective equipment for handling 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Handling 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-35-4) requires a rigorous, scientifically grounded approach to laboratory safety. As a heterocyclic building block frequently utilized in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-35-4) requires a rigorous, scientifically grounded approach to laboratory safety. As a heterocyclic building block frequently utilized in drug discovery and synthetic chemistry, this compound presents unique logistical and safety challenges.

This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal plans.

Hazard Assessment & Mechanistic Toxicology

To select the appropriate PPE, we must first understand the causality behind the compound's hazards. The risk profile of this molecule is driven by its reactive triazole core and its terminal thiol (-SH) group.

  • Olfactory & Respiratory Hazards (H335): Thiols possess exceptionally low odor thresholds. Inhalation of airborne dust or vaporized solvent containing this compound can cause severe respiratory irritation and olfactory fatigue[1].

  • Dermal & Ocular Toxicity (H315, H319): The compound is classified as a skin and serious eye irritant. Micro-particulates generated during weighing can easily adhere to the moisture of the conjunctiva[1].

  • Solvent-Mediated Permeation (The "Trojan Horse" Effect): In biochemical assays, triazole-thiols are frequently dissolved in Dimethyl Sulfoxide (DMSO) due to their excellent solubility in this medium[2]. However, DMSO is a powerful dermal penetration enhancer. If a DMSO solution containing the dissolved triazole-thiol contacts the skin, the solvent will rapidly carry the toxic solute through the epidermal barrier, bypassing standard dermal defenses.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following matrix summarizes the required PPE and the operational justification for each choice.

PPE CategorySpecificationOperational Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Standard nitrile protects against solid powder. The double layer is critical when handling DMSO solutions, as DMSO rapidly degrades nitrile and facilitates transdermal solute delivery[2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Forms a complete seal around the eyes, protecting against micro-particulate dust during weighing and liquid splashes during solubilization[1].
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesPrevents dermal accumulation of thiol dust and provides a physical barrier against solvent spills.
Respiratory Chemical Fume Hood (Face velocity ≥ 0.5 m/s)Serves as the primary engineering control to capture volatile thiol odors and prevent the inhalation of airborne particulates[1].

Operational Workflows & Experimental Protocols

Protocol A: Zero-Exposure Weighing and Solubilization

Objective: Prepare a 10 mM stock solution in DMSO while preventing the release of foul-smelling thiol dust into the ambient laboratory environment. Causality: Weighing by difference minimizes the time the bulk powder is exposed to ambient air, fundamentally reducing the risk of aerosolization.

  • Pre-Weighing: Inside the chemical fume hood, place a clean, anti-static weigh boat on the analytical balance. Tare the balance.

  • Transfer: Using a static-free micro-spatula, transfer the estimated required mass of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol into the weigh boat.

  • Vial Containment: Carefully transfer the powder into a pre-labeled amber glass vial. Note: Amber glass is preferred to prevent potential UV-mediated degradation of the furan ring.

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial while still inside the hood[2].

  • Sealing & Agitation: Cap the vial tightly with a PTFE-lined septum cap. Vortex for 30 seconds until complete dissolution is achieved. Do not remove the vial from the hood until the exterior has been wiped with 70% ethanol.

Protocol B: Oxidative Decontamination & Spill Response

Objective: Neutralize the active thiol group to prevent widespread odor contamination and chemical exposure. Mechanistic Insight: Simply wiping up a thiol spill spreads the compound and increases its surface area, exacerbating the odor. Instead, applying a 10% sodium hypochlorite (bleach) solution chemically oxidizes the volatile thiol (-SH) into a non-volatile, water-soluble sulfonate (-SO 3​ H) or disulfide, permanently neutralizing the hazard[3].

  • Containment: Immediately cover the solid spill with damp paper towels to prevent aerosolization. If it is a liquid spill (e.g., in DMSO), cover with an inert absorbent pad.

  • Oxidative Neutralization: Gently pour a freshly prepared 10% bleach solution over the absorbent material. Allow a 15-minute contact time for the oxidation reaction to reach completion[3].

  • Cleanup: Wearing double nitrile gloves, collect the saturated pads and place them into a designated, sealable hazardous waste bag.

  • Secondary Wash: Wash the spill surface with a standard laboratory detergent solution, followed by a final wipe with 70% ethanol.

Waste Management & Disposal Plan

Improper disposal of triazole-thiols can lead to severe odor complaints and regulatory violations.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged in thick polyethylene bags, sealed tightly, and labeled explicitly as "Hazardous Solid Waste: Thiol/Triazole Contaminated."

  • Liquid Waste: DMSO or ethanol stock solutions must be collected in compatible high-density polyethylene (HDPE) or glass carboys. Critical Warning: Never mix thiol waste with strong acids, as this can generate highly toxic hydrogen sulfide (H 2​ S) gas.

Workflow Visualization

G A Chemical Storage (RT, Desiccated) B Fume Hood Transfer (Ventilation > 0.5 m/s) A->B Transport C Weighing & Solubilization (in DMSO/EtOH) B->C Handle D Experimental Application (Assay/Synthesis) C->D Proceed E Accidental Spill or Exposure C->E Risk G Hazardous Waste Disposal D->G Liquid Waste F Decontamination (10% Bleach / Oxidation) E->F Trigger F->G Solid Waste

Safe handling and disposal workflow for 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.

References

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Source: MDPI (Molecules) URL: [Link]

  • Title: Choosing the Appropriate Surface Disinfectant (Oxidation of Thiol Groups) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

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